Benzene, [(1-chloroethyl)thio]-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13557-24-9 |
|---|---|
Molecular Formula |
C8H9ClS |
Molecular Weight |
172.68 g/mol |
IUPAC Name |
1-chloroethylsulfanylbenzene |
InChI |
InChI=1S/C8H9ClS/c1-7(9)10-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
BRHMHYMADKMHJK-UHFFFAOYSA-N |
SMILES |
CC(SC1=CC=CC=C1)Cl |
Canonical SMILES |
CC(SC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Chloroethylthiobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroethylthiobenzene encompasses a group of organosulfur compounds with a chlorine atom and an ethylthio group attached to a benzene ring. The relative positions of these substituents (ortho, meta, and para) give rise to three structural isomers: 2-chloroethylthiobenzene, 3-chloroethylthiobenzene, and 4-chloroethylthiobenzene. A comprehensive understanding of the physicochemical properties of these compounds is fundamental for their application in research and development, particularly in fields such as medicinal chemistry and materials science. These properties govern the behavior of the molecules in various systems, influencing their solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their potential for chemical synthesis and formulation.
This technical guide provides a summary of the available physicochemical data for the chloroethylthiobenzene isomers. It is important to note that experimentally determined data for these specific compounds are limited in publicly accessible literature. Therefore, this guide also furnishes detailed experimental protocols based on internationally recognized OECD guidelines for the determination of key physicochemical parameters.
Data Presentation
The following tables summarize the known physicochemical properties of the chloroethylthiobenzene isomers. The scarcity of reported experimental values is highlighted, and these tables can serve as a template for recording future experimentally determined data.
Table 1: General Properties of Chloroethylthiobenzene Isomers
| Property | 2-Chloroethylthiobenzene | 3-Chloroethylthiobenzene | 4-Chloroethylthiobenzene |
| CAS Number | Not available | Not available | 5120-72-9 |
| Molecular Formula | C₈H₉ClS | C₈H₉ClS | C₈H₉ClS |
| Molecular Weight | 172.68 g/mol | 172.68 g/mol | 172.68 g/mol |
| Appearance | Data not available | Data not available | Data not available |
Table 2: Physical Properties of Chloroethylthiobenzene Isomers
| Property | 2-Chloroethylthiobenzene | 3-Chloroethylthiobenzene | 4-Chloroethylthiobenzene |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available |
| Refractive Index | Data not available | Data not available | Data not available |
| Vapor Pressure | Data not available | Data not available | Data not available |
Table 3: Chemical Properties of Chloroethylthiobenzene Isomers
| Property | 2-Chloroethylthiobenzene | 3-Chloroethylthiobenzene | 4-Chloroethylthiobenzene |
| Water Solubility | Data not available | Data not available | Data not available |
| logP (Octanol-Water Partition Coefficient) | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
Experimental Protocols
Given the limited availability of experimental data, the following section details the standard methodologies for determining key physicochemical properties, primarily based on the OECD Guidelines for the Testing of Chemicals. These protocols are essential for researchers who need to generate reliable data for chloroethylthiobenzene isomers or other novel compounds.
Melting Point/Melting Range Determination (OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[1] It is a critical indicator of purity, with impure substances typically exhibiting a depressed and broader melting range.[2][3]
Methodology:
-
Capillary Method: A small, powdered sample of the substance is packed into a capillary tube.[4] This tube is then heated in a controlled manner in a liquid bath or a metal block apparatus.[1][2] The temperatures at which melting begins and is complete are recorded as the melting range.[2]
-
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques can also be used to determine the melting point by measuring the heat flow to or from the sample as a function of temperature.[1]
Boiling Point Determination (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]
Methodology:
-
Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an apparatus equipped with a device to prevent superheating.
-
Dynamic Method: The boiling point is determined by measuring the temperature at which the vapor pressure of the substance reaches a specific value.[5]
-
Distillation Method: For this method, the substance is distilled, and the temperature of the vapor is measured.[7] This is suitable for determining the boiling range of mixtures.[8]
-
Siwoloboff Method (Micro-boiling Point): A small amount of the liquid is heated in a tube along with an inverted capillary tube.[9][10] The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.[9]
Water Solubility Determination (OECD Guideline 105)
Water solubility is the saturation mass concentration of a substance in water at a given temperature.[11][12] It is a crucial parameter for assessing the environmental fate and bioavailability of a compound.
Methodology:
-
Flask Method: Suitable for substances with solubilities above 10⁻² g/L.[11] An excess of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined analytically after separating the undissolved solid.
-
Column Elution Method: Recommended for substances with solubilities below 10⁻² g/L.[11] A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured over time until a plateau is reached.
-
Slow-Stir Method: This method is particularly useful for difficult-to-test substances. It involves slow and controlled stirring of the substance in water to achieve saturation without forming a vortex, which helps to avoid the formation of emulsions or micro-droplets.
Octanol-Water Partition Coefficient (logP) Determination (OECD Guidelines 107, 117, 123)
The octanol-water partition coefficient (P) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water. It is a key indicator of a substance's lipophilicity and is widely used to predict the environmental partitioning and biological uptake of chemicals.
Methodology:
-
Shake Flask Method (OECD 107): This is the traditional method where the test substance is dissolved in either n-octanol or water, and the two phases are shaken together until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is determined. This method is suitable for logP values in the range of -2 to 4.
-
High-Performance Liquid Chromatography (HPLC) Method (OECD 117): This method uses reversed-phase HPLC to estimate the logP value based on the retention time of the substance on a nonpolar stationary phase. It is a rapid method suitable for a wide range of logP values (0 to 6).
-
Slow-Stirring Method (OECD 123): This method is preferred for highly lipophilic substances (logP > 5) or for substances that are surface-active, as it minimizes the formation of emulsions. The two phases are stirred slowly for an extended period to allow for equilibrium to be reached.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a chemical substance like chloroethylthiobenzene.
As chloroethylthiobenzene is a synthetic chemical compound, it does not have inherent biological signaling pathways. Therefore, a diagram illustrating such pathways is not applicable. The provided workflow diagram is a more relevant and practical visualization for the intended audience of researchers and scientists.
References
- 1. 2-ethyl benzene thiol, 4500-58-7 [thegoodscentscompany.com]
- 2. 107-06-2 CAS MSDS (1,2-Dichloroethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-Chlorophenyl isothiocyanate | C7H4ClNS | CID 16480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-CHLOROTHIOPHENOL | 6320-03-2 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 1-CHLORO-4-(ETHYLTHIO)BENZENE | 5120-72-9 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 101095-61-8 CAS MSDS (4-CHLOROMETHYLSTILBENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Cas 21851-50-3,β-chloro-α-ethylthio-ethylbenzene | lookchem [lookchem.com]
- 11. (PDF) Synthesis and Structure-Physicochemical Properties [research.amanote.com]
- 12. chembk.com [chembk.com]
Unraveling the Cytotoxic Mechanisms of 2-Chloroethyl Phenyl Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroethyl phenyl sulfide (CEPS), a monofunctional analog of the potent vesicant and chemical warfare agent sulfur mustard, serves as a critical research surrogate for understanding the molecular and cellular basis of sulfur mustard-induced toxicity. This technical guide provides an in-depth analysis of the mechanism of action of CEPS, focusing on its role as an alkylating agent that triggers a cascade of cellular events, including DNA damage, oxidative stress, and the activation of intricate signaling pathways. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological processes through signaling pathway and workflow diagrams. This comprehensive resource is intended for researchers, scientists, and drug development professionals engaged in the study of cytotoxic agents and the development of effective countermeasures.
Core Mechanism of Action: Alkylation and its Consequences
2-Chloroethyl phenyl sulfide is a reactive electrophile that readily alkylates biological macromolecules.[1][2] Its primary mechanism of toxicity stems from its ability to form covalent adducts with nucleic acids and proteins, disrupting their normal function and initiating a complex cellular stress response.[2][3]
DNA Alkylation
Upon entering the cell, CEPS can directly alkylate DNA bases, with a preference for the N7 position of guanine and the N3 position of adenine.[4][5] This formation of bulky monoadducts distorts the DNA helix, interfering with essential cellular processes such as replication and transcription.[5] The cellular response to this genomic insult involves the activation of DNA damage response (DDR) pathways.
Protein Alkylation and Glutathione Depletion
CEPS also reacts with cellular proteins, particularly those with nucleophilic sulfhydryl groups in cysteine residues. A key target is glutathione (GSH), a major intracellular antioxidant.[4][6] The conjugation of CEPS with GSH leads to its depletion, compromising the cell's antioxidant defense system and rendering it more susceptible to oxidative damage.[6][7]
Key Cellular Responses to 2-Chloroethyl Phenyl Sulfide Exposure
The initial alkylating events triggered by CEPS set off a multi-faceted cellular response characterized by DNA damage signaling, oxidative stress, mitochondrial dysfunction, and the induction of inflammatory and apoptotic pathways.
DNA Damage Response and Cell Cycle Arrest
The presence of CEPS-induced DNA adducts activates the DNA Damage Response (DDR), a sophisticated signaling network that senses genomic damage and coordinates repair, cell cycle arrest, or apoptosis.[3] Key proteins in this pathway, such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), are activated, leading to the phosphorylation and activation of downstream effectors including the checkpoint kinase Chk2 and the tumor suppressor protein p53.[3] Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, initiate apoptosis.[3][8]
dot
Caption: DNA Damage Response to CEPS.
Oxidative Stress and Mitochondrial Dysfunction
CEPS exposure leads to a significant increase in intracellular reactive oxygen species (ROS), contributing to a state of oxidative stress.[6][7] This is exacerbated by the depletion of glutathione.[6] Mitochondria are a primary source and target of this oxidative stress. CEPS can induce mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and increased mitochondrial ROS production.[4][7] This mitochondrial damage can further amplify the apoptotic signal.
dot
References
- 1. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 3. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for the systemic diffusion of (2-chloroethyl)-ethyl-sulfide, a sulfur mustard analog, and its deleterious effects in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic analysis of rodent pulmonary tissue following bis-(2-chloroethyl) sulfide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomers of Chloroethylthiobenzene: A Technical Guide to Their Stability and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isomers of chloroethylthiobenzene, with a focus on their relative stability, synthesis, and analytical characterization. While direct experimental and computational data on the stability of these specific isomers are not extensively available in public literature, this document compiles relevant information from related compounds and theoretical principles to offer a robust understanding. This guide also outlines potential synthetic routes and analytical protocols for the differentiation and characterization of the ortho, meta, and para isomers of chloroethylthiobenzene. The potential for these compounds to interact with biological systems is discussed in the context of structurally similar molecules.
Introduction to Chloroethylthiobenzene Isomers
Chloroethylthiobenzene (C₈H₉ClS) encompasses three structural isomers based on the substitution pattern of the chloro and ethylthio groups on the benzene ring:
-
2-chloroethylthiobenzene (ortho-isomer)
-
3-chloroethylthiobenzene (meta-isomer)
-
4-chloroethylthiobenzene (para-isomer)
The position of the chlorine atom relative to the ethylthio group significantly influences the electronic properties, steric hindrance, and ultimately, the thermodynamic stability and reactivity of each isomer. Understanding these differences is crucial for applications in materials science, organic synthesis, and potentially, in the design of biologically active molecules.
Relative Stability of Isomers
The ethylthio (-SCH₂CH₃) group is generally considered to be an ortho-, para-directing group in electrophilic aromatic substitution, due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance. The chlorine atom is also an ortho-, para-director, but is a deactivating group due to its high electronegativity.
In the absence of strong intramolecular interactions like hydrogen bonding, the relative stability of disubstituted benzene isomers is often governed by steric hindrance and dipole-dipole interactions.
-
Para-isomer (4-chloroethylthiobenzene): Typically, the para isomer is the most stable due to the maximal separation of the two substituent groups, which minimizes steric repulsion.
-
Meta-isomer (3-chloroethylthiobenzene): The meta isomer generally has intermediate stability.
-
Ortho-isomer (2-chloroethylthiobenzene): The ortho isomer is often the least stable due to the close proximity of the substituents, leading to steric strain.
It is important to note that these are general trends, and the actual order of stability can be influenced by subtle electronic effects and solvent interactions. Computational modeling, such as Density Functional Theory (DFT) calculations, would be required to definitively determine the relative Gibbs free energies of formation for these isomers.
Table 1: Predicted Relative Stability of Chloroethylthiobenzene Isomers
| Isomer | Substitution Pattern | Predicted Relative Stability | Rationale |
| 4-chloroethylthiobenzene | para | Most Stable | Minimal steric hindrance and dipole-dipole repulsion. |
| 3-chloroethylthiobenzene | meta | Intermediate | Moderate steric and electronic interactions. |
| 2-chloroethylthiobenzene | ortho | Least Stable | Significant steric hindrance between adjacent substituents. |
Synthesis of Chloroethylthiobenzene Isomers
The synthesis of chloroethylthiobenzene isomers can be approached through several general methods, primarily involving the formation of the thioether bond. The choice of starting materials will dictate the resulting isomer.
General Synthetic Approach: Alkylation of Chlorothiophenols
A common and direct method for the synthesis of these isomers is the alkylation of the corresponding chlorothiophenol with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in the presence of a base.
dot
Caption: General reaction scheme for the synthesis of chloroethylthiobenzene isomers via alkylation of chlorothiophenols.
Experimental Protocol: Synthesis of 4-chloroethylthiobenzene (para-isomer)
This protocol is a representative example and may require optimization.
-
Dissolution of Thiophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Base: Add a slight excess of a base, such as sodium hydroxide or potassium carbonate (e.g., 1.1 equivalents), to the solution to form the thiophenolate salt.
-
Addition of Alkylating Agent: Slowly add ethyl bromide or ethyl iodide (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the inorganic salt) forms, it can be removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
The same general procedure can be applied for the synthesis of the ortho- and meta-isomers using 2-chlorothiophenol and 3-chlorothiophenol as the respective starting materials.
Analytical Characterization
The differentiation and characterization of the chloroethylthiobenzene isomers can be achieved using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying isomers.
-
Gas Chromatography (GC): Due to differences in their boiling points and polarities, the three isomers can likely be separated on a suitable capillary GC column (e.g., a non-polar DB-5ms or a medium-polarity DB-17ms column). The expected elution order would generally be ortho < meta < para, although this can be influenced by the column stationary phase.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will produce a molecular ion peak (M⁺) corresponding to the mass of chloroethylthiobenzene. The fragmentation patterns of the isomers may show subtle differences that can aid in their identification. Key fragments would likely arise from the cleavage of the ethyl group, the C-S bond, and the loss of chlorine. While the mass spectra may be very similar, differences in the relative intensities of certain fragment ions can be diagnostic.
Table 2: Predicted GC-MS Characteristics
| Isomer | Predicted Retention Time | Potential Key Fragments (m/z) |
| 2-chloroethylthiobenzene | Shortest | M⁺, [M-C₂H₅]⁺, [M-Cl]⁺, [C₆H₄S]⁺ |
| 3-chloroethylthiobenzene | Intermediate | M⁺, [M-C₂H₅]⁺, [M-Cl]⁺, [C₆H₄S]⁺ |
| 4-chloroethylthiobenzene | Longest | M⁺, [M-C₂H₅]⁺, [M-Cl]⁺, [C₆H₄S]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the isomers.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer due to the different splitting patterns of the aromatic protons. The ethyl group will show a characteristic triplet for the methyl protons and a quartet for the methylene protons.
-
¹³C NMR: The number of unique signals in the aromatic region of the ¹³C NMR spectrum will differ for each isomer due to symmetry. The para-isomer will have the fewest aromatic signals due to its higher symmetry.
Potential Biological Activity and Signaling Pathways
There is currently no specific information in the public domain detailing the interaction of chloroethylthiobenzene isomers with biological signaling pathways. However, the biological activity of structurally related compounds can provide some insights into their potential effects.
Many small, lipophilic, halogenated aromatic compounds can exhibit toxicity and may interact with various cellular targets. For instance, some sulfur-containing aromatic compounds have been investigated for their cytotoxic effects. The presence of a chlorine atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through cell membranes.
dot
Caption: Hypothetical workflow of chloroethylthiobenzene isomer interaction with a biological system.
Given the structural features, potential (though unconfirmed) interactions could involve:
-
Metabolism by Cytochrome P450 Enzymes: Aromatic compounds are often metabolized by the cytochrome P450 system, which could lead to the formation of more polar metabolites for excretion, or in some cases, reactive intermediates.
-
Interaction with Nuclear Receptors: Some halogenated aromatic hydrocarbons are known to interact with nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which can lead to changes in gene expression.
-
Covalent Modification of Proteins: The presence of the sulfur atom and the chloroethyl group could potentially lead to the formation of reactive metabolites that could covalently modify cellular macromolecules, including proteins involved in signaling pathways.
It is crucial to emphasize that these are hypothetical interactions based on chemical structure. Any investigation into the biological activity of chloroethylthiobenzene isomers would require dedicated experimental studies, such as cytotoxicity assays, gene expression profiling, and targeted studies on specific signaling pathways.
Conclusion
The isomers of chloroethylthiobenzene represent a class of compounds with distinct physical and chemical properties dictated by the substitution pattern on the benzene ring. While a comprehensive dataset on their relative stabilities is not yet available, theoretical principles suggest that the para-isomer is likely the most stable. Their synthesis can be readily achieved through standard organic chemistry methodologies, and their characterization relies on a combination of chromatographic and spectroscopic techniques. The biological activity of these compounds remains largely unexplored, presenting an opportunity for future research, particularly in the fields of toxicology and medicinal chemistry. Further computational and experimental studies are warranted to fully elucidate the properties and potential applications of these isomers.
An In-depth Technical Guide to 2-Chloroethyl Phenyl Sulfide as a Sulfur Mustard Simulant
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroethyl phenyl sulfide (CEPS), an organosulfur compound, serves as a crucial simulant for the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide). Its structural and chemical similarities to the monofunctional variant of sulfur mustard, coupled with its reduced toxicity, make it an invaluable tool for research in detection, decontamination, and the development of medical countermeasures. This technical guide provides a comprehensive overview of CEPS, including its chemical and physical properties, synthesis, toxicological profile, and its behavior in key chemical reactions such as hydrolysis and oxidation. Detailed experimental protocols for its synthesis and analysis are provided, alongside an examination of the cellular signaling pathways affected by sulfur mustard and its simulants. This document aims to be a thorough resource for professionals working to mitigate the threat of chemical warfare agents.
Introduction
Sulfur mustard remains a significant threat as a chemical warfare agent due to its vesicant nature, causing severe blistering of the skin, eyes, and respiratory tract. The high toxicity and hazardous nature of sulfur mustard necessitate the use of less toxic simulants in research and development. 2-Chloroethyl phenyl sulfide (CEPS) has emerged as a widely used simulant because it mimics the chemical reactivity of one of the arms of the sulfur mustard molecule.[1] This allows for safer laboratory-scale investigations into the mechanisms of action, the efficacy of decontamination methods, and the development of protective equipment and therapeutic interventions. This guide provides an in-depth technical examination of CEPS for researchers and drug development professionals.
Chemical and Physical Properties
2-Chloroethyl phenyl sulfide is a colorless to pale yellow liquid with a pungent odor.[2] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C8H9ClS | [2] |
| Molecular Weight | 172.68 g/mol | [2] |
| CAS Number | 5535-49-9 | [2] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 90-91 °C at 1 mmHg | [3] |
| Density | 1.174 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.583 | [3] |
| Solubility | Slightly soluble in water | [4] |
Toxicology
While significantly less toxic than sulfur mustard, 2-chloroethyl phenyl sulfide is still a hazardous chemical and must be handled with appropriate safety precautions. It is classified as harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1] It is also suspected of causing cancer.[1]
| Chemical | Route | Species | LD50 |
| Sulfur Mustard (SM) | Dermal | Mouse | 0.25 - 0.5 LD50 (concentration not specified) |
| 2-Chloroethyl ethyl sulfide (CEES) | Oral | Rat | 252 mg/kg |
Note: The dermal LD50 for sulfur mustard in mice is presented as a range used in a study to observe effects, not the absolute lethal dose. The oral LD50 for CEES in rats is provided for comparison of a related simulant.
Experimental Protocols
Synthesis of 2-Chloroethyl Phenyl Sulfide
A common method for the synthesis of 2-chloroethyl phenyl sulfide involves the reaction of thiophenol with a suitable 2-chloroethylating agent. The following protocol is adapted from a documented procedure.[5]
Materials:
-
Thiophenol
-
Sodium ethoxide
-
1-Bromo-2-chloroethane
-
Anhydrous ethanol
-
Ether
-
Magnesium sulfate
-
Heptane
-
Ethyl acetate
Procedure:
-
Prepare a solution of sodium ethoxide (0.20 mol) in 200 ml of anhydrous ethanol.
-
To this solution, add thiophenol (15.0 g, 0.136 mol) and stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve 1-bromo-2-chloroethane in 100 ml of ethanol.
-
Add the thiophenol/sodium ethoxide mixture to the 1-bromo-2-chloroethane solution.
-
Stir the resulting mixture at room temperature for 3 hours.
-
Pour the reaction mixture into 300 ml of water.
-
Extract the aqueous mixture three times with ether.
-
Combine the organic layers and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography using a heptane/ethyl acetate gradient (100:0 to 97:3) as the eluent.
Expected Yield: Approximately 74%.[5]
Hydrolysis of 2-Chloroethyl Phenyl Sulfide
The hydrolysis of 2-chloroethyl phenyl sulfide is a critical reaction for understanding its persistence and degradation in aqueous environments. The primary hydrolysis product is 2-hydroxyethyl phenyl sulfide.[1]
General Procedure for Monitoring Hydrolysis:
-
Prepare a stock solution of 2-chloroethyl phenyl sulfide in a suitable solvent (e.g., acetonitrile).
-
Add a known amount of the stock solution to an aqueous buffer at a desired pH and temperature.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable reagent).
-
Analyze the composition of the aliquots using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), to determine the concentration of remaining 2-chloroethyl phenyl sulfide and the formation of 2-hydroxyethyl phenyl sulfide.
-
The rate of hydrolysis can be determined by plotting the concentration of the reactant versus time.
Note: Detailed kinetic studies for the hydrolysis of the related simulant 2-chloroethyl ethyl sulfide have been conducted and can serve as a methodological reference.[6][7]
Oxidation of 2-Chloroethyl Phenyl Sulfide
The oxidation of the sulfur atom in 2-chloroethyl phenyl sulfide is a key reaction in many decontamination processes. The primary oxidation products are the corresponding sulfoxide and sulfone.
General Procedure for Oxidation with Hydrogen Peroxide:
-
Dissolve 2-chloroethyl phenyl sulfide in a suitable solvent, such as acetic acid.
-
Slowly add a solution of hydrogen peroxide (e.g., 30%) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to increase the rate.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, neutralize the reaction mixture (e.g., with aqueous sodium hydroxide).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer (e.g., over anhydrous sodium sulfate) and concentrate under reduced pressure to obtain the oxidized product(s).
Note: The selectivity for sulfoxide versus sulfone formation can be controlled by the reaction conditions, including the stoichiometry of the oxidant, temperature, and the use of catalysts.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of 2-chloroethyl phenyl sulfide and its reaction products.[8]
-
Typical GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used. The resulting mass spectra can be compared to spectral libraries for compound identification.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for the quantitative analysis of 2-chloroethyl phenyl sulfide and its non-volatile degradation products.[8]
-
Typical HPLC Conditions:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a gradient elution.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 254 nm).
-
Cellular Signaling Pathways
Exposure to sulfur mustard and its simulants triggers a complex cascade of cellular events, leading to inflammation, DNA damage, and cell death. Understanding these signaling pathways is critical for the development of effective medical countermeasures.
DNA Damage Response
As an alkylating agent, 2-chloroethyl phenyl sulfide can react with DNA, forming adducts that can lead to mutations and cell death.[9] The cell activates a complex signaling network known as the DNA Damage Response (DDR) to repair this damage.[4][10][11]
NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of the inflammatory response. Exposure to sulfur mustard has been shown to activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[12][13][14]
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are involved in a variety of cellular processes, including inflammation, stress responses, and cell proliferation. Sulfur mustard exposure activates several MAPK pathways, including ERK, JNK, and p38.[12][15][16]
Conclusion
2-Chloroethyl phenyl sulfide is an indispensable tool for the scientific community engaged in developing countermeasures against sulfur mustard. Its properties as a simulant allow for robust and safe research into the fundamental mechanisms of vesicant-induced injury and the efficacy of potential therapies. This technical guide has provided a consolidated resource of its chemical and toxicological properties, detailed experimental protocols, and an overview of the key cellular signaling pathways involved in its mode of action. It is hoped that this information will facilitate further research and contribute to the development of effective strategies to protect against the devastating effects of sulfur mustard.
References
- 1. Buy 2-Chloroethyl phenyl sulfide | 5535-49-9 [smolecule.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-Chloroethyl phenyl sulfide 98 5535-49-9 [sigmaaldrich.com]
- 4. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-CHLOROETHYL PHENYL SULFIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DNA damage induced by alkylating agents and repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of NF-kappaB/RelA and MAPK pathways in keratinocytes in response to sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
- 15. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
The Biological Activity of 2-Chloroethyl Phenyl Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroethyl phenyl sulfide (CEPS) is a monofunctional sulfur mustard analog that serves as a crucial simulant for the highly toxic chemical warfare agent, sulfur mustard. While less hazardous, CEPS exhibits significant biological activity, primarily characterized by its vesicant (blistering) properties, cytotoxicity, and enzyme inhibition. This technical guide provides an in-depth overview of the known biological activities of CEPS, drawing from available literature and studies on its close structural analog, 2-chloroethyl ethyl sulfide (CEES). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to support further research and development in toxicology and therapeutics.
Introduction
2-Chloroethyl phenyl sulfide (CEPS), with the chemical formula C₈H₉ClS, is an organosulfur compound that has garnered significant attention in toxicological research. Due to its structural similarity to sulfur mustard, it is frequently used as a safer simulant to study the mechanisms of vesicant-induced injury and to develop effective countermeasures.[1][2] Understanding the biological activity of CEPS is paramount for researchers in the fields of toxicology, pharmacology, and drug development aimed at mitigating the effects of chemical warfare agents. This guide synthesizes the current knowledge on the biological effects of CEPS, with a focus on its cellular and molecular mechanisms of action.
Toxicological Profile
Vesicant and Irritant Properties
As a sulfur mustard analog, CEPS is known to be a potent vesicant, capable of causing blistering and tissue damage upon contact with the skin.[1] Studies on the close analog, 2-chloroethyl ethyl sulfide (CEES), have shown that topical application induces microvesication, inflammation, and histopathological changes in the skin.[5][6] The underlying mechanism involves the alkylating nature of the chloroethyl group, which can react with cellular macromolecules, leading to cell death and tissue injury.
Molecular Mechanisms of Action
The biological activity of CEPS is multifaceted, involving enzyme inhibition, induction of oxidative stress, DNA damage, and activation of specific signaling pathways that can lead to inflammation and apoptosis.
Enzyme Inhibition
One of the well-documented biological effects of CEPS is its ability to inhibit enzymes. A notable target is choline oxidase, an enzyme involved in the conversion of choline to betaine.
Quantitative Data on Choline Oxidase Inhibition by CEPS
| Parameter | Value | Source |
| IC50 | 0.7 mM | [7] |
| Limit of Detection | 0.1 mM (corresponding to 10% inhibition) | [7] |
| Linear Range | 0.3 mM to 1.0 mM | [7] |
| Inhibition Type | Reversible | [7] |
Experimental Protocol: Choline Oxidase Inhibition Assay
This protocol is based on the amperometric bioassay described by Arduini et al. (2015).[7]
Objective: To determine the inhibitory effect of 2-chloroethyl phenyl sulfide on choline oxidase activity.
Materials:
-
Choline oxidase (from Alcaligenes sp.)
-
Choline chloride (substrate)
-
2-Chloroethyl phenyl sulfide (inhibitor)
-
Phosphate buffer (0.05 M, pH 7.4) containing 0.1 M KCl
-
Screen-printed electrode modified with Prussian Blue nanoparticles
-
Amperometric detector
Procedure:
-
Prepare a stock solution of choline oxidase in phosphate buffer.
-
Prepare various concentrations of CEPS in a suitable solvent and then dilute in the phosphate buffer.
-
Prepare a stock solution of choline chloride in phosphate buffer.
-
The assay is performed in an electrochemical cell containing the phosphate buffer.
-
Add a defined concentration of choline oxidase to the cell.
-
Incubate the enzyme with the desired concentration of CEPS for a specific time (e.g., 120 seconds).
-
Initiate the enzymatic reaction by adding a non-saturating concentration of choline chloride.
-
Monitor the reduction of the enzymatically produced hydrogen peroxide at a low applied potential (e.g., -50 mV vs. Ag/AgCl) using the modified screen-printed electrode.
-
The percentage of inhibition is calculated by comparing the current obtained in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for Choline Oxidase Inhibition Assay
References
- 1. Buy 2-Chloroethyl phenyl sulfide | 5535-49-9 [smolecule.com]
- 2. 2-CHLOROETHYL PHENYL SULFIDE | 5535-49-9 [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 2-Chloroethyl phenyl sulfide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin [inis.iaea.org]
- 6. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Reactivity of the Chloroethyl Thioether Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chloroethyl thioether functional group, particularly as found in compounds like sulfur mustards and their analogs, is of significant interest in medicinal chemistry and toxicology due to its potent alkylating capabilities. This guide provides an in-depth analysis of the reactivity of this group, focusing on its reaction mechanisms, kinetics, and biological implications.
Core Principles of Reactivity
The hallmark of the chloroethyl thioether group's reactivity is the neighboring group participation of the sulfur atom. The sulfur atom's lone pair of electrons facilitates an intramolecular nucleophilic attack on the β-carbon, displacing the chloride ion and forming a highly strained and reactive three-membered cyclic episulfonium ion. This intermediate is a potent electrophile, readily attacked by a wide range of nucleophiles. This SN1-like mechanism, proceeding through a discrete cationic intermediate, is significantly faster than the analogous reactions of chloroethyl ethers or simple alkyl chlorides, which would typically follow a slower SN2 pathway.
The overall reactivity is therefore governed by the rate of formation of this episulfonium ion, which is influenced by the solvent polarity and the nucleophilicity of the attacking species.
Reaction Kinetics and Mechanisms
The reactions of chloroethyl thioethers are characterized by their rapid interaction with various nucleophiles. The primary mechanism involves the formation of the episulfonium ion, which then undergoes nucleophilic attack.
Hydrolysis
In aqueous media, the chloroethyl thioether group undergoes hydrolysis to form the corresponding hydroxyethyl thioether and hydrochloric acid. The reaction proceeds via the episulfonium ion intermediate, which is attacked by water. At higher concentrations of the chloroethyl thioether, the reaction can become more complex, with the formation of dimeric sulfonium salts.[1][2]
Reaction with Biological Nucleophiles
The high electrophilicity of the episulfonium ion makes chloroethyl thioethers potent alkylating agents for biological macromolecules.
-
DNA Alkylation: The nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA are susceptible to alkylation. Guanine, in particular, is a primary target, with alkylation occurring at the N7 and O6 positions.[3] This alkylation can lead to DNA cross-linking, mutagenesis, and cytotoxicity, which is the basis for the use of some chloroethyl-containing compounds in cancer chemotherapy.
-
Reaction with Glutathione: The sulfhydryl group of glutathione (GSH), a major intracellular antioxidant, is a strong nucleophile that readily reacts with the episulfonium ion.[4][5] This reaction leads to the formation of a glutathione conjugate, effectively detoxifying the chloroethyl thioether. Depletion of cellular glutathione levels is a key consequence of exposure to these compounds, leading to increased oxidative stress.[4]
Quantitative Reactivity Data
The following tables summarize available quantitative data on the reactivity and properties of chloroethyl thioethers and related compounds.
| Compound | Reaction | Nucleophile | Solvent | Rate Constant (k) | Half-life (t1/2) | Temperature (°C) | Reference |
| 2-Chloroethyl ethyl sulfide (CEES) | Hydrolysis | Water | Water | - | - | - | [1][2] |
| Bis(2-chloroethyl) sulfide (Sulfur Mustard) | Hydrolysis | Water | Water | - | ~4.5 min | 25 | [6] |
| 2-Chloroethyl ethyl sulfide (CEES) | Substitution | Sodium Ethoxide | Ethanol | - | < 1 min (with DETA) | - | [6] |
| Bis(2-chloroethyl) ether | Substitution | Sodium Ethoxide | Ethanol | - | 500 h | - | [6] |
Table 1: Reaction Kinetics of Chloroethyl Thioethers and Analogs
| Bond | Molecule | Bond Dissociation Energy (kcal/mol) | Method | Reference |
| C-S | Generic Alkyl Sulfide | ~73 | Estimation | [7] |
| C-Cl | Chloromethane | 84 | Experimental | [8] |
| S-H | Generic Thiol | ~87 | Estimation | [7] |
Table 2: Estimated Bond Dissociation Energies
| Compound | Property | Value | Units | Reference |
| 2-Chloroethyl ethyl sulfide (CEES) | LD50 (oral, rat) | 252 | mg/kg | [9] |
| Bis(2-chloroethyl) sulfide (Sulfur Mustard) | LD50 (dermal, mouse) | ~100 | mg/kg | [6] |
Table 3: Toxicity Data
Experimental Protocols
Synthesis of 2-Chloroethyl Ethyl Sulfide (CEES) - A Representative Protocol
This protocol is based on the general principles of thioether synthesis via nucleophilic substitution.
Materials:
-
2-Chloroethanol
-
Ethanethiol
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of Sodium Ethanethiolate: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Slowly add ethanethiol to the cooled sodium hydroxide solution via the dropping funnel with continuous stirring. The reaction is exothermic. Maintain the temperature below 10 °C.
-
Reaction with 2-Chloroethanol: Once the sodium ethanethiolate solution is prepared, slowly add 2-chloroethanol dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Workup: After reflux, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Shake the separatory funnel vigorously and then allow the layers to separate. Collect the organic (ether) layer.
-
Wash the organic layer sequentially with water and then brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude 2-chloroethyl ethyl sulfide can be purified by fractional distillation under reduced pressure to obtain the pure product.
Characterization: The final product should be characterized by techniques such as 1H NMR, 13C NMR, and GC-MS to confirm its identity and purity.
Monitoring Reaction Kinetics by 1H NMR Spectroscopy
Principle: The progress of a reaction involving the chloroethyl thioether group can be monitored by observing the disappearance of reactant signals and the appearance of product signals in the 1H NMR spectrum over time.
Procedure:
-
Sample Preparation: Prepare a solution of the chloroethyl thioether in a suitable deuterated solvent (e.g., D2O for hydrolysis studies) in an NMR tube. Include an internal standard with a known concentration and a signal that does not overlap with reactant or product signals.
-
Initiation of Reaction: Initiate the reaction by adding the nucleophile (e.g., a solution of glutathione in D2O).
-
Data Acquisition: Immediately place the NMR tube in the NMR spectrometer, which has been pre-shimmed and set to the desired temperature. Acquire a series of 1H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a specific proton on the reactant and a specific proton on the product in each spectrum.
-
Plot the concentration of the reactant (or product) as a function of time. The rate constant (k) can be determined by fitting the data to the appropriate integrated rate law (e.g., first-order or second-order).
Analysis of DNA Alkylation Products by LC-MS
Principle: This method allows for the identification and quantification of specific DNA adducts formed upon reaction with a chloroethyl thioether.
Procedure:
-
Reaction: Incubate the chloroethyl thioether with DNA (e.g., calf thymus DNA) or specific deoxynucleosides (e.g., deoxyguanosine) in a buffered solution at 37 °C.
-
DNA Hydrolysis: After the desired reaction time, the DNA must be hydrolyzed to its constituent nucleosides or bases. This can be achieved through enzymatic digestion (using nucleases and phosphatases) or acidic hydrolysis.
-
Sample Cleanup: The hydrolyzed sample may need to be purified to remove salts and other interfering substances. Solid-phase extraction (SPE) is commonly used for this purpose.
-
LC-MS Analysis: Inject the purified sample into a liquid chromatography-mass spectrometry (LC-MS) system.
-
Chromatography: Use a reverse-phase HPLC column to separate the different nucleosides and adducts.
-
Mass Spectrometry: The mass spectrometer will detect and identify the adducts based on their specific mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be used to further confirm the structure of the adducts by fragmentation analysis.
-
-
Quantification: The amount of each adduct can be quantified by comparing its peak area in the chromatogram to that of a known concentration of an authentic standard.
Signaling Pathways and Biological Effects
Exposure to chloroethyl thioether-containing compounds, such as the sulfur mustard analog 2-chloroethyl ethyl sulfide (CEES), can trigger complex intracellular signaling cascades, primarily related to inflammation and apoptosis.
TNF-α Signaling Pathway
CEES exposure leads to the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). TNF-α then binds to its receptor (TNFR1), initiating a signaling cascade that can lead to either apoptosis or the activation of pro-inflammatory gene expression.
Caption: TNF-α signaling cascade initiated by CEES exposure.
NF-κB Signaling Pathway
The activation of the IKK complex in the TNF-α pathway leads to the activation of the transcription factor NF-κB. Normally, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. The IKK complex phosphorylates IκB, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival.
Caption: NF-κB activation pathway.
Experimental Workflow for Studying Signaling Pathways
Caption: Workflow for signaling pathway analysis.
Conclusion
The chloroethyl thioether group exhibits a high degree of reactivity, primarily driven by the formation of a strained episulfonium ion intermediate. This inherent reactivity makes it a potent alkylating agent for a wide range of nucleophiles, including water, glutathione, and DNA. Understanding the kinetics and mechanisms of these reactions is crucial for the development of therapeutic agents that harness this reactivity for anticancer effects, as well as for developing countermeasures against the toxic effects of sulfur mustard agents. The intricate signaling pathways activated by these compounds further highlight their complex biological impact, offering potential targets for therapeutic intervention.
References
- 1. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR studies of the conjugation of mechlorethamine with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloroethyl ethyl sulfide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Initial Investigations into Phenylthioethyl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational synthetic methodologies for 2-phenylthioethyl chloride. It details the prevalent reaction pathways, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, this guide includes visualizations of the core chemical transformations and experimental workflows to facilitate a deeper understanding of the synthesis process.
Introduction
2-Phenylthioethyl chloride, also known as 2-chloroethyl phenyl sulfide, is a sulfur-containing organic compound with the chemical formula C₈H₉ClS.[1] It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a reactive thioether linkage and a terminal alkyl chloride, allows for a variety of subsequent chemical modifications. This guide focuses on the primary synthetic routes to this compound, with a particular emphasis on phase-transfer catalyzed methods.
Core Synthetic Pathways
The principal method for the synthesis of 2-phenylthioethyl chloride involves the S-alkylation of thiophenol or its corresponding thiophenoxide salt. This reaction is analogous to the well-known Williamson ether synthesis. The key transformation is the nucleophilic attack of the sulfur atom on a suitable two-carbon electrophile bearing a chlorine atom.
A highly effective and widely adopted method for this synthesis is the use of phase-transfer catalysis (PTC). PTC facilitates the reaction between reactants that are in different phases (typically an aqueous phase and an organic phase), leading to faster reaction rates, milder reaction conditions, and often higher yields compared to traditional homogeneous reactions.
The general reaction scheme is as follows:
Caption: General reaction pathway for the synthesis of 2-phenylthioethyl chloride.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and properties of 2-phenylthioethyl chloride.
| Parameter | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C₈H₉ClS | [1] |
| Molecular Weight | 172.67 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | |
| Density | 1.174 g/mL at 25 °C | [1] |
| Boiling Point | 90-91 °C at 1 mmHg | [1] |
| Refractive Index (n20/D) | 1.583 | [1] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | See detailed spectrum in Section 5 | [2][3] |
| Reaction Conditions (PTC) | ||
| Reactants | Thiophenol, 1-Bromo-2-chloroethane, NaOH | |
| Catalyst | Tetrabutylammonium bromide (TBAB) | [4] |
| Solvent System | Dichloromethane / Aqueous NaOH | [5] |
| Temperature | 0 °C to room temperature | [5] |
| Reaction Time | 5 minutes to 5 hours | [4][5] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of 2-phenylthioethyl chloride using phase-transfer catalysis. This protocol is adapted from established procedures for similar S-alkylation reactions under PTC conditions.[4][5]
Objective: To synthesize 2-phenylthioethyl chloride from thiophenol and 1-bromo-2-chloroethane via phase-transfer catalysis.
Materials:
-
Thiophenol
-
1-Bromo-2-chloroethane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, prepare a 10% (w/v) aqueous solution of sodium hydroxide.
-
Reaction Setup: To the stirred aqueous NaOH solution, add thiophenol, 1-bromo-2-chloroethane, and a catalytic amount of tetrabutylammonium bromide (TBAB). The organic phase is dichloromethane.
-
Reaction Execution: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 2-phenylthioethyl chloride.
References
Methodological & Application
Application Notes and Protocols: 2-Chloroethyl Phenyl Sulfide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl phenyl sulfide is a versatile bifunctional reagent in organic synthesis, primarily utilized for the introduction of the 2-(phenylthio)ethyl moiety into a variety of molecular scaffolds. Its reactivity is characterized by the presence of a nucleophilic sulfur atom and an electrophilic carbon atom attached to chlorine, allowing for a range of synthetic transformations. This document provides detailed application notes and experimental protocols for the use of 2-chloroethyl phenyl sulfide in the synthesis of various organic compounds, including precursors to bioactive molecules.
Key Applications
The primary applications of 2-chloroethyl phenyl sulfide in organic synthesis include:
-
Alkylation of Nucleophiles: It serves as an efficient alkylating agent for a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its use in the synthesis of more complex molecules.
-
Synthesis of Heterocycles: It is a valuable building block for the synthesis of sulfur-containing heterocycles, such as phenothiazines and benzothiophenes, which are important pharmacophores.
-
Precursor to other Reagents: 2-Chloroethyl phenyl sulfide can be readily oxidized to the corresponding sulfoxide or sulfone, which are themselves useful synthons in organic chemistry, for example, in the preparation of phenyl vinyl sulfone.
Experimental Protocols
Synthesis of 1,2-Bis(phenylthio)ethane
This protocol describes the synthesis of 1,2-bis(phenylthio)ethane via the reaction of 2-chloroethyl phenyl sulfide with sodium thiophenolate. This reaction is a classic example of a nucleophilic substitution where the thiophenolate anion displaces the chloride.
Reaction Scheme:
Experimental Protocol:
-
Preparation of Sodium Thiophenolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol (1.10 g, 10 mmol) in absolute ethanol (20 mL).
-
To this solution, add sodium ethoxide (0.68 g, 10 mmol) in one portion. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium thiophenolate.
-
Reaction with 2-Chloroethyl Phenyl Sulfide: Add 2-chloroethyl phenyl sulfide (1.73 g, 10 mmol) to the solution of sodium thiophenolate.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1,2-bis(phenylthio)ethane.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Time | Yield |
| 2-Chloroethyl phenyl sulfide | Sodium thiophenolate | 1,2-Bis(phenylthio)ethane | Ethanol | Reflux | 4 h | >90% (Typical) |
N-Alkylation of Piperazine
This protocol outlines the synthesis of 1-(2-(phenylthio)ethyl)piperazine, a potential intermediate for pharmacologically active compounds, through the N-alkylation of piperazine with 2-chloroethyl phenyl sulfide.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a sealed tube, dissolve piperazine (0.86 g, 10 mmol) in ethanol (20 mL).
-
Add 2-chloroethyl phenyl sulfide (1.73 g, 10 mmol) and cesium carbonate (Cs2CO3) (3.26 g, 10 mmol) as a base.
-
Reaction Conditions: Heat the mixture to 100 °C and stir vigorously for 3 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Wash the precipitate with ethanol (10 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a dichloromethane/methanol gradient to yield 1-(2-(phenylthio)ethyl)piperazine.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Product | Solvent | Temperature | Time | Yield |
| 2-Chloroethyl phenyl sulfide | Piperazine | Cs2CO3 | 1-(2-(phenylthio)ethyl)piperazine | Ethanol | 100 °C | 3 h | High (Typical) |
Synthesis of 2-(Phenylthio)ethan-1-amine via Gabriel Synthesis
This protocol describes a two-step synthesis of 2-(phenylthio)ethan-1-amine. The first step involves the alkylation of potassium phthalimide with 2-chloroethyl phenyl sulfide, followed by the liberation of the primary amine using hydrazine.[1][2][3]
Reaction Scheme:
Step 1: C8H4O2NK + C6H5SCH2CH2Cl -> C6H5SCH2CH2N(CO)2C6H4 + KCl Step 2: C6H5SCH2CH2N(CO)2C6H4 + N2H4 -> C6H5SCH2CH2NH2 + C8H6N2O2
Experimental Protocol:
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask, suspend potassium phthalimide (1.85 g, 10 mmol) in dry dimethylformamide (DMF) (25 mL).
-
Add 2-chloroethyl phenyl sulfide (1.73 g, 10 mmol) to the suspension.
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
After cooling, pour the reaction mixture into 100 mL of cold water with vigorous stirring.
-
Filter the resulting precipitate, wash with water, and dry to obtain N-(2-(phenylthio)ethyl)phthalimide.
Step 2: Hydrazinolysis
-
Suspend the N-(2-(phenylthio)ethyl)phthalimide from Step 1 in ethanol (30 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.5 mL, 10 mmol) to the suspension.
-
Heat the mixture to reflux for 2 hours, during which a white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and add 2M HCl (10 mL) to dissolve the precipitate.
-
Filter the mixture and wash the solid with ethanol.
-
Make the filtrate basic (pH > 10) with 2M NaOH solution and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(phenylthio)ethan-1-amine.
Quantitative Data:
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Time | Yield |
| 1 | 2-Chloroethyl phenyl sulfide | Potassium Phthalimide | N-(2-(phenylthio)ethyl)phthalimide | DMF | 90 °C | 6 h | ~85-95% |
| 2 | N-(2-(phenylthio)ethyl)phthalimide | Hydrazine Hydrate | 2-(Phenylthio)ethan-1-amine | Ethanol | Reflux | 2 h | ~80-90% |
Oxidation to 2-Chloroethyl Phenyl Sulfone
This protocol details the oxidation of 2-chloroethyl phenyl sulfide to 2-chloroethyl phenyl sulfone, a precursor for phenyl vinyl sulfone.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloroethyl phenyl sulfide (1.73 g, 10 mmol) in glacial acetic acid (20 mL).
-
Oxidation: Slowly add 30% hydrogen peroxide (2.27 mL, 20 mmol) to the solution, ensuring the temperature is maintained below 50 °C with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into 100 mL of ice-water.
-
Collect the precipitated white solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 2-chloroethyl phenyl sulfone.
Quantitative Data:
| Reactant | Oxidizing Agent | Product | Solvent | Temperature | Time | Yield |
| 2-Chloroethyl phenyl sulfide | Hydrogen Peroxide | 2-Chloroethyl Phenyl Sulfone | Acetic Acid | <50°C then RT | 12 h | High (Typical) |
Conclusion
2-Chloroethyl phenyl sulfide is a valuable and versatile reagent in organic synthesis. The protocols provided herein demonstrate its utility in forming carbon-sulfur and carbon-nitrogen bonds, as well as its role as a precursor to other important synthetic intermediates. These applications highlight its significance for researchers in the fields of medicinal chemistry and materials science. Appropriate safety precautions should be taken when handling this compound and the associated reagents.
References
Application Notes and Protocols: Alkylation Reactions with 2-Chloroethyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl phenyl sulfide is a versatile bifunctional reagent utilized in organic synthesis for the introduction of the 2-(phenylthio)ethyl moiety onto a variety of nucleophiles. This structural motif is of interest to the drug development community, as exemplified by the antitumor properties of its derivatives, such as phenylthioethylamine (PTEA). PTEA has demonstrated cytotoxicity against murine lymphoma, leukemia, and melanoma cell lines, and has been shown to increase survival times in tumor-bearing mice[1]. This document provides detailed protocols for the alkylation of various nucleophiles with 2-chloroethyl phenyl sulfide, offering a pathway to novel chemical entities with potential therapeutic applications.
Data Presentation: Representative Reaction Parameters
The following table summarizes representative reaction conditions and outcomes for the alkylation of common nucleophiles with 2-chloroethyl phenyl sulfide. Please note that these are generalized conditions and may require optimization for specific substrates.
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine (Secondary Amine) | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |
| Aniline (Primary Amine) | NaH | DMF | 25-50 | 8 | 70-85 |
| 4-Chlorophenol (Phenol) | K₂CO₃ | Acetone | 60 | 16 | 80-90 |
| Thiophenol (Thiol) | Et₃N | Dichloromethane | 25 | 4 | 90-98 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol describes a general method for the alkylation of a secondary amine, using piperidine as an example.
Materials:
-
2-Chloroethyl phenyl sulfide (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroethyl phenyl sulfide (1.0 eq), piperidine (1.2 eq), and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-(phenylthio)ethyl)piperidine.
Protocol 2: Synthesis of a Primary Amine via Gabriel Synthesis
Direct alkylation of ammonia with 2-chloroethyl phenyl sulfide can lead to a mixture of primary, secondary, and tertiary amines, making it difficult to control[2][3][4][5][6]. The Gabriel synthesis provides a more controlled route to the primary amine, phenylthioethylamine (PTEA). This protocol is adapted from a similar synthesis[7].
Step 1: Synthesis of N-(2-(Phenylthio)ethyl)phthalimide
Materials:
-
Thiophenol (1.0 eq)
-
Potassium carbonate (1.2 eq)
-
N-(2-Bromoethyl)phthalimide (1.1 eq)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve thiophenol (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.2 eq) to the solution.
-
Slowly add a solution of N-(2-bromoethyl)phthalimide (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with 5% sodium hydroxide solution, water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-(phenylthio)ethyl)phthalimide.
Step 2: Deprotection to Yield Phenylthioethylamine (PTEA)
Materials:
-
N-(2-(Phenylthio)ethyl)phthalimide (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Ethanol
Procedure:
-
Dissolve N-(2-(phenylthio)ethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.0 eq) to the solution.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude PTEA by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for a typical alkylation reaction.
Caption: Relationship between reagent, reaction, products, and application.
References
- 1. Phenylthioalkylamines in experimental tumor treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
Application of 2-Chloroethyl Phenyl Sulfide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 2-chloroethyl phenyl sulfide as a key intermediate in the synthesis of pharmaceutical compounds. The focus is on its role in the formation of the 2-(phenylthio)ethylamine moiety, a crucial building block for various therapeutic agents, particularly in the field of antipsychotics.
Introduction
2-Chloroethyl phenyl sulfide (CEPS), a bifunctional molecule featuring a reactive chloro group and a phenylthio ether, serves as a versatile reagent in organic synthesis. Its ability to act as an alkylating agent allows for the introduction of the phenylthioethyl group into various molecular scaffolds. This moiety is of significant interest in medicinal chemistry due to its presence in several bioactive compounds. While primarily known as a simulant for chemical warfare agents, its application in pharmaceutical synthesis, though less documented, is of considerable importance.[1] This document will explore a key application of CEPS in the synthesis of a precursor to the phenothiazine class of antipsychotic drugs.
Synthesis of 2-(Phenylthio)ethylamine: A Key Pharmaceutical Intermediate
A primary application of 2-chloroethyl phenyl sulfide in pharmaceutical synthesis is the preparation of 2-(phenylthio)ethylamine. This intermediate is structurally related to the side chains of several phenothiazine antipsychotics, such as thioridazine. The synthesis involves the reaction of 2-chloroethyl phenyl sulfide with an amine source.
Reaction Scheme:
Figure 1. General synthetic workflow for the preparation of 2-(phenylthio)ethylamine from 2-chloroethyl phenyl sulfide.
Experimental Protocol: Synthesis of 2-(Phenylthio)ethylamine
This protocol outlines a two-step synthesis of 2-(phenylthio)ethylamine from 2-chloroethyl phenyl sulfide via a phthalimide intermediate.
Materials:
-
2-Chloroethyl phenyl sulfide (CEPS)
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Step 1: Synthesis of N-(2-(Phenylthio)ethyl)phthalimide
-
In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous DMF.
-
To this solution, add 2-chloroethyl phenyl sulfide (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield N-(2-(phenylthio)ethyl)phthalimide.
Step 2: Synthesis of 2-(Phenylthio)ethylamine
-
Suspend N-(2-(phenylthio)ethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Reflux the mixture for 2-4 hours, during which a white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture and add concentrated HCl to dissolve the product and precipitate any remaining phthalhydrazide.
-
Filter off the precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a NaOH solution to a pH of >12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 2-(phenylthio)ethylamine.
Quantitative Data:
| Intermediate/Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (HPLC) |
| N-(2-(Phenylthio)ethyl)phthalimide | 2-Chloroethyl phenyl sulfide | Potassium phthalimide | DMF | 4-6 hours | 80-90 °C | 85-95 | >98% |
| 2-(Phenylthio)ethylamine | N-(2-(Phenylthio)ethyl)phthalimide | Hydrazine hydrate, HCl, NaOH | Ethanol | 2-4 hours | Reflux | 70-85 | >99% |
Note: Yields and purity are typical and may vary depending on the specific reaction conditions and purification methods.
Application in the Synthesis of Phenothiazine Antipsychotics
2-(Phenylthio)ethylamine is a precursor for synthesizing the side chain of certain phenothiazine drugs. For example, the ethylamine side chain attached to the phenothiazine nucleus is a common structural motif. The synthesis of the well-known antipsychotic drug, thioridazine, involves the attachment of a 2-(1-methylpiperidin-2-yl)ethyl side chain to the phenothiazine core.[2][3] While not a direct product of 2-(phenylthio)ethylamine, the synthesis of analogous structures can be envisioned using this intermediate.
The general approach involves the N-alkylation of the phenothiazine nitrogen with a suitable derivative of the 2-(phenylthio)ethyl moiety.
Figure 2. Conceptual pathway for the synthesis of phenothiazine drug analogs using a 2-(phenylthio)ethylamine derivative.
Signaling Pathways of Target Pharmaceuticals
Phenothiazine antipsychotics, such as thioridazine and pimozide, primarily exert their therapeutic effects by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain.[4][5][6][7] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, many of these drugs interact with other neurotransmitter systems, including serotonergic, adrenergic, cholinergic, and histaminergic receptors, which contributes to their broad spectrum of pharmacological effects and side-effect profiles.[5] The antipsychotic drug pimozide has also been investigated for its potential as a chemotherapeutic agent for breast cancer, where it may act by downregulating RAN GTPase and the AKT signaling pathway.[8]
Figure 3. Simplified signaling pathway of phenothiazine antipsychotics as dopamine D2 receptor antagonists.
Conclusion
2-Chloroethyl phenyl sulfide is a valuable synthetic intermediate for the preparation of 2-(phenylthio)ethylamine, a key building block in the synthesis of pharmaceutically active compounds. Its application in the construction of phenothiazine-like structures highlights its potential in the development of new therapeutic agents, particularly in the area of antipsychotics. The protocols and data presented herein provide a foundation for researchers and scientists in the field of drug discovery and development to explore the utility of this versatile reagent. Further investigation into the synthesis of a broader range of pharmaceutical derivatives and the elucidation of their biological activities is warranted.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the Enantiomers of Thioridazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. mdpi.com [mdpi.com]
- 5. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pimozide - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decontamination Studies Using 2-Chloroethyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the decontamination of 2-chloroethyl phenyl sulfide (CEPS), a common simulant for the chemical warfare agent sulfur mustard. The information is compiled from various scientific studies and is intended to guide researchers in setting up and conducting their own decontamination experiments.
I. Introduction
2-Chloroethyl phenyl sulfide (CEPS) is an organosulfur compound frequently used as a surrogate for sulfur mustard due to its similar chemical reactivity but lower toxicity.[1][2] Decontamination studies involving CEPS are crucial for developing effective methods to neutralize chemical warfare agents. This document outlines three distinct decontamination methodologies: degradation on concrete surfaces, photocatalytic degradation using titanium dioxide (TiO₂), and decontamination using mixed metal oxide nanocrystals.
II. Quantitative Data Summary
The efficacy of different decontamination methods for CEPS can be compared based on various parameters such as half-life and the resulting degradation products. The following tables summarize the quantitative data extracted from the cited studies.
Table 1: Degradation of 2-Chloroethyl Phenyl Sulfide on Concrete
| Concrete Type | Condition | Half-life | Degradation Products | Reference |
| Ambient C90 Concrete | - | 11 months (approx.) | 2-Hydroxyethyl phenyl sulfide, Phenyl-(2-phenoxyethyl)sulfane | [3] |
| Crushed C03 Concrete | - | 25 weeks | Not specified | [3] |
Table 2: Decontamination of 2-Chloroethyl Phenyl Sulfide using Mixed Metal Oxide Nanocrystals
| Decontaminant | Reaction Behavior | Key Degradation Pathways | Reference |
| AP-Al₂O₃ | Pseudo first order | Hydrolysis, Formation of surface bound alkoxides | [1] |
| AP-Al₂O₃-Fe₂O₃ | Pseudo first order | Hydrolysis, Formation of surface bound alkoxides | [1] |
| AP-Al₂O₃-V₂O₅ | Pseudo first order | Hydrolysis, Oxidation, Formation of surface bound alkoxides | [1] |
| AP-Al₂O₃-CuO | Pseudo first order | Hydrolysis, Formation of surface bound alkoxides | [1] |
Table 3: Photocatalytic Decontamination of 2-Chloroethyl Phenyl Sulfide on Metal-Loaded TiO₂/Ti Surfaces
| Catalyst | UV Light | Identified Byproducts | Reference |
| TiO₂/Ti | UVC (200-290 nm) | At least eight distinct secondary byproducts | [4][5] |
| Au/TiO₂/Ti | UVB (290-320 nm) | Five secondary products, including sulfoxide and sulfone functional groups | [5] |
III. Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures described in the referenced studies.
Protocol 1: Degradation of CEPS on Concrete Surfaces
-
Objective: To study the degradation kinetics and products of CEPS on concrete surfaces.
-
Materials:
-
2-Chloroethyl phenyl sulfide (CEPS), 50% ¹³C labeled on the ethyl moiety (CEPS*)
-
Concrete samples (e.g., C90 and C03 formulations), ground and sieved (<2 mm)
-
Solid-state nuclear magnetic resonance (SSMAS NMR) spectrometer
-
-
Procedure:
-
Apply a known amount of CEPS* onto the surface of the prepared concrete samples within an NMR rotor.
-
Acquire an initial ¹³C SSMAS NMR spectrum to confirm the presence and chemical shifts of CEPS*.
-
Store the samples under ambient conditions.
-
Periodically acquire ¹³C SSMAS NMR spectra over a period of several months (e.g., at 1 hour, 14 weeks, 39 weeks, 11 months) to monitor the degradation of CEPS* and the formation of products.
-
Analyze the spectra to identify the degradation products based on their chemical shifts. The primary hydrolysis product is 2-hydroxyethyl phenyl sulfide (HEPS), which can further react to form an ether.[3]
-
Calculate the half-life of CEPS on the concrete surface by monitoring the decrease in the intensity of the CEPS* NMR signals over time.
-
Protocol 2: Decontamination of CEPS using Mixed Metal Oxide Nanocrystals
-
Objective: To evaluate the decontamination efficiency of various mixed metal oxide nanocrystals against CEPS.
-
Materials:
-
2-Chloroethyl phenyl sulfide (CEPS)
-
Nanocrystals of AP-Al₂O₃, AP-Al₂O₃-Fe₂O₃, AP-Al₂O₃-V₂O₅, and AP-Al₂O₃-CuO
-
Dichloromethane
-
Acetonitrile
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
-
Procedure:
-
Prepare a solution of CEPS in dichloromethane (e.g., 5 µl of CEPS in 100 µl of dichloromethane).
-
Add 50 mg of the mixed metal oxide nanocrystal powder to the CEPS solution.
-
Allow the reaction to proceed at room temperature.
-
At periodic intervals (up to 72 hours), extract the remaining CEPS from the nanocrystal powder using acetonitrile (5 x 1 ml extractions).
-
Analyze the extracted solutions quantitatively using GC-FID under isothermal conditions at 110°C to determine the concentration of residual CEPS.
-
Determine the reaction kinetics by plotting the concentration of CEPS over time. The reaction of CEPS on these nanocrystals has been shown to exhibit pseudo-first-order behavior.[1]
-
Protocol 3: UV Photocatalytic Decontamination of CEPS
-
Objective: To investigate the photocatalytic degradation of CEPS on TiO₂/Ti surfaces under UV irradiation.
-
Materials:
-
2-Chloroethyl phenyl sulfide (CEPS) (98% purity)
-
TiO₂/Ti sheets (and metal-loaded variants, e.g., Au/TiO₂/Ti)
-
UV lamps (UVB: 290-320 nm; UVC: 200-290 nm)
-
Quartz window reactor
-
Gas chromatograph-mass spectrometer (GC-MS)
-
-
Procedure:
-
Contaminate the surface of the TiO₂/Ti sheet with a known amount of CEPS.
-
Place the contaminated sheet in the reactor equipped with a quartz window.
-
Expose the reactor to either UVB or UVC light for a specified duration (e.g., 5 hours).
-
After irradiation, extract the residual liquid products from the surface of the sheet.
-
Analyze the composition of the residual liquid products using GC-MS to identify the parent CEPS and any degradation byproducts.
-
Compare the degradation efficiency and byproduct formation for different catalysts (bare TiO₂/Ti vs. metal-loaded TiO₂/Ti) and different UV wavelengths.[4]
-
IV. Visualizations
The following diagrams illustrate the degradation pathways and experimental workflows described in the protocols.
Caption: Degradation pathway of CEPS on concrete surfaces.
Caption: Experimental workflow for CEPS decontamination.
Caption: Major degradation pathways of CEPS.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. 2-CHLOROETHYL PHENYL SULFIDE | 5535-49-9 [chemicalbook.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Ultraviolet Light‐Assisted Decontamination of Chemical Warfare Agent Simulant 2‐Chloroethyl Phenyl Sulfide on Metal‐Loaded TiO2/Ti Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultraviolet Light-Assisted Decontamination of Chemical Warfare Agent Simulant 2-Chloroethyl Phenyl Sulfide on Metal-Loaded TiO2/Ti Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-Chloroethylthiobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 2-chloroethylthiobenzene (2-CEPS), a compound of interest in various research and development sectors. The following protocols are based on established analytical techniques for similar sulfur-containing volatile organic compounds and can be adapted and validated for specific matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective and widely used technique for the identification and quantification of volatile and semi-volatile organic compounds like 2-chloroethylthiobenzene.[1] This method offers excellent sensitivity and selectivity.
Experimental Protocol: GC-MS Analysis of 2-CEPS
This protocol outlines the analysis of 2-CEPS in a solvent matrix.
1.1. Sample Preparation (Liquid Samples):
-
Accurately weigh approximately 50 mg of the sample into a 20 mL volumetric flask.
-
Dissolve the sample in 2 mL of a suitable solvent, such as methanol or dichloromethane.
-
For quantitative analysis, prepare a series of calibration standards of 2-CEPS in the same solvent. A typical concentration range would be from 0.5 µg/mL to 100 µg/mL.
-
An internal standard (e.g., n-propanol or a deuterated analog of a similar compound) can be added to both samples and standards to improve precision.[2]
1.2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.
-
Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
-
Inlet: Split/splitless injector. For trace analysis, a splitless injection is recommended.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 45 °C, hold for 2 minutes.
-
Ramp: 12 °C/min to 325 °C.
-
Hold: 11 minutes at 325 °C.[3]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
1.3. Data Analysis:
-
Qualitative Identification: Identify 2-CEPS by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a reference standard.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. Determine the concentration of 2-CEPS in the sample from the calibration curve.
Quantitative Data Summary (Illustrative)
The following table presents typical performance characteristics for a validated GC-MS method for a similar volatile organic compound, which can be expected for 2-CEPS analysis after method validation.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | [2] |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/L | [2] |
| Precision (% RSD) | < 10% | [4] |
| Accuracy (Recovery) | 90 - 110% | [4] |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of 2-chloroethylthiobenzene.
High-Performance Liquid Chromatography (HPLC) with Derivatization
For non-volatile matrices or when GC is not available, HPLC can be employed. Since 2-chloroethylthiobenzene lacks a strong chromophore for UV detection, a pre-column derivatization step is necessary to attach a UV-active or fluorescent tag to the molecule.[5][6]
Experimental Protocol: HPLC Analysis of 2-CEPS with Derivatization
This protocol is adapted from methods for the analysis of thiols and requires optimization for 2-CEPS.
2.1. Derivatization Reagent:
-
A suitable derivatizing agent for the thioether group is required. One approach is to oxidize the thioether to a sulfoxide or sulfone, which may have better chromatographic properties or be amenable to further derivatization. Another approach, though less common for thioethers than thiols, is to use a reagent that reacts with the sulfur atom. For this protocol, we will consider a hypothetical derivatization with a UV-active reagent. A common derivatizing agent for thiols that could be investigated for thioethers is monobromobimane (MBB), which fluoresces after reaction.[7]
2.2. Sample Preparation and Derivatization:
-
Extraction from Soil/Solid Samples:
-
Weigh 5-10 g of the homogenized soil sample into a centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., a mixture of n-hexane and acetone).
-
Vortex or sonicate for 15-20 minutes.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction twice and combine the supernatants.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the derivatization solvent (e.g., acetonitrile).
-
-
Derivatization Reaction:
-
To 100 µL of the sample extract or standard solution in acetonitrile, add 100 µL of a derivatizing reagent solution (e.g., 1 mM monobromobimane in acetonitrile) and 50 µL of a basic catalyst (e.g., 10 mM triethylamine in acetonitrile).
-
Vortex the mixture and incubate at a specific temperature (e.g., 60 °C) for a defined time (e.g., 30 minutes). The optimal conditions need to be determined experimentally.
-
After the reaction, the mixture may need to be neutralized or diluted before injection.
-
2.3. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Fluorescence Detector (FLD), depending on the derivatizing agent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by the absorption maximum of the derivatized product. For a fluorescent derivative, excitation and emission wavelengths need to be optimized.
2.4. Data Analysis:
-
Similar to the GC-MS method, identification is based on retention time comparison with a derivatized standard, and quantification is achieved using a calibration curve of derivatized standards.
Quantitative Data Summary (Illustrative)
The following table shows potential performance characteristics for an HPLC method with derivatization, based on data for other derivatized small molecules.
| Parameter | Expected Value | Reference |
| Linearity (R²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 1 - 10 µg/L | |
| Limit of Quantitation (LOQ) | 5 - 50 µg/L | |
| Precision (% RSD) | < 15% | |
| Accuracy (Recovery) | 85 - 115% | [7] |
Experimental Workflow: HPLC with Derivatization
Caption: Workflow for HPLC analysis of 2-CEPS with pre-column derivatization.
Method Validation
Any analytical method developed for the determination of 2-chloroethylthiobenzene should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[3][8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank and spiked matrices.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Logical Relationship of Validation Parameters
Caption: Key parameters for the validation of an analytical method.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Quantifying Impurities in 2-Chloroethyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of known and potential degradation impurities in 2-chloroethyl phenyl sulfide (CEPS). The method is designed to be specific, accurate, and precise, making it suitable for quality control during the manufacturing process and for stability studies of CEPS. This document provides a comprehensive experimental protocol, including system suitability parameters, and outlines a forced degradation study to demonstrate the method's stability-indicating capabilities.
Introduction
2-Chloroethyl phenyl sulfide is a key intermediate in the synthesis of various pharmaceuticals.[1][2] The purity of CEPS is critical to ensure the quality, safety, and efficacy of the final drug product. During its synthesis and storage, several impurities can arise, including unreacted starting materials, byproducts, and degradation products.[1][2] A robust analytical method is therefore essential for the accurate quantification of these impurities. This application note presents an HPLC method developed for this purpose.
The primary impurities identified in industrial-grade 2-chloroethyl phenyl sulfide include:
-
1,2-dichloroethane
-
Thiophenol
-
Diethylmalonate
-
Tributylamine
-
Diphenyl disulfide
This method is designed to separate and quantify these known impurities, as well as any potential degradation products that may form under stress conditions.
Experimental Protocol
Materials and Reagents
-
2-Chloroethyl phenyl sulfide reference standard and sample
-
Reference standards for all known impurities
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Acetic acid (glacial, analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following chromatographic conditions are recommended:
| Parameter | Value |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 1% Acetic acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard in methanol in a 10 mL volumetric flask.
-
Working Standard Solution (10 µg/mL): Dilute the stock solutions with the mobile phase (50:50 mixture of A and B) to obtain a final concentration of 10 µg/mL for each impurity.
-
Sample Solution (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of the 2-chloroethyl phenyl sulfide sample in methanol in a 10 mL volumetric flask.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (for CEPS peak) | ≤ 2.0 |
| Theoretical Plates (for CEPS peak) | ≥ 2000 |
| Resolution (between all peaks) | ≥ 1.5 |
| %RSD for replicate injections | ≤ 2.0% |
Forced Degradation Studies
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the HPLC method.[3][4] Subject the sample solution to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 1 M HCl to 1 mL of the sample solution. Heat at 80°C for 2 hours. Neutralize with 1 M NaOH.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH to 1 mL of the sample solution. Heat at 80°C for 2 hours. Neutralize with 1 M HCl.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the sample solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours. Prepare the sample solution as described in section 2.3.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method.
Data Presentation
The quantitative data for the impurities in a sample of 2-chloroethyl phenyl sulfide and the results of the forced degradation studies are summarized in the tables below.
Table 1: Quantification of Impurities in a Sample of 2-Chloroethyl Phenyl Sulfide
| Impurity | Retention Time (min) | Area | Amount (%) |
| Thiophenol | 8.5 | 12345 | 0.12 |
| Diphenyl disulfide | 15.2 | 8765 | 0.09 |
| 1,2-dithiophenylethane | 18.9 | 5432 | 0.05 |
| Other impurities not detected or below the limit of quantification. |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of CEPS | Major Degradation Products (Retention Time, min) |
| Acid Hydrolysis | 15.2 | 10.1, 12.5 |
| Base Hydrolysis | 25.8 | 10.1, 14.3 |
| Oxidative Degradation | 35.1 | 11.8, 16.7 |
| Thermal Degradation | 5.3 | 9.8 |
| Photolytic Degradation | 8.9 | 13.2 |
Visualization of Experimental Workflow
The logical flow of the experimental protocol is illustrated in the diagram below.
Caption: Experimental workflow for HPLC analysis of impurities.
Conclusion
The HPLC method described in this application note is suitable for the quantitative determination of known and degradation impurities in 2-chloroethyl phenyl sulfide. The method is specific, as demonstrated by the separation of the main component from its impurities and degradation products. The forced degradation studies confirm the stability-indicating nature of the method, making it a valuable tool for quality control and stability assessment of 2-chloroethyl phenyl sulfide.
References
- 1. Separation of Dimethyl malonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Ethyl hydrogen diethylmalonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
"handling and safety procedures for 2-chloroethyl phenyl sulfide"
Application Notes and Protocols for 2-Chloroethyl Phenyl Sulfide
These application notes provide comprehensive handling and safety procedures for 2-chloroethyl phenyl sulfide (CAS No. 5535-49-9) for researchers, scientists, and drug development professionals. Due to its hazardous nature, strict adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Introduction and Chemical Profile
2-Chloroethyl phenyl sulfide is a colorless liquid with a pungent odor, primarily used as a laboratory chemical and as a simulant for the chemical warfare agent sulfur mustard.[1][2][3] Its structural similarity to sulfur mustard allows for safer research into the detection and decontamination of chemical warfare agents.[1][3] However, it is a hazardous substance that is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[4][5] This document outlines the essential safety protocols for its handling, storage, and disposal.
Chemical and Physical Properties
The physical and chemical properties of 2-chloroethyl phenyl sulfide are summarized below. This data is critical for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| CAS Number | 5535-49-9 | [4][5][6] |
| Molecular Formula | C8H9ClS | [4][5][7] |
| Molecular Weight | 172.68 g/mol | [6][7] |
| Appearance | Clear, colorless liquid | [4][5][8] |
| Odor | Pungent | [4][5] |
| Boiling Point | 90-91 °C @ 1 mmHg | [1][2] |
| Density | 1.174 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.583 | [1][2] |
| Flash Point | 104 °C (219.2 °F) - closed cup | [4][7] |
| Solubility | Soluble in Chloroform. Slightly soluble in water. | [5][7] |
| Stability | Stable under normal conditions. Moisture sensitive, hygroscopic. | [4] |
Hazard Identification and GHS Classification
2-Chloroethyl phenyl sulfide is classified as a hazardous substance. The hazard statements and classifications from the Globally Harmonized System (GHS) are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled |
| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage / Irritation | Category 1 | H314: Causes severe skin burns and eye damage |
| Carcinogenicity | Category 1A | H350: May cause cancer |
Note: Classifications can vary slightly between suppliers.[2][3][4]
Experimental Protocols: Safe Handling and Use
Adherence to the following protocols is essential when working with 2-chloroethyl phenyl sulfide.
Engineering Controls Protocol
-
Primary Control : Always handle 2-chloroethyl phenyl sulfide inside a certified chemical fume hood to minimize inhalation exposure.[4] The fume hood should have a face velocity of 80-120 feet per minute.
-
Ventilation : Ensure the laboratory is well-ventilated.[4][5]
-
Safety Equipment : An emergency eyewash station and safety shower must be located in the immediate work area and be readily accessible.[9][10]
Personal Protective Equipment (PPE) Selection and Use Protocol
A risk assessment should always precede the handling of this chemical. The following PPE is mandatory.
-
Hand Protection : Wear chemical-resistant gloves. Nitrile gloves may provide splash protection, but for prolonged contact or immersion, laminate film gloves (e.g., Ansell Barrier) are recommended.[11][12] Always inspect gloves for tears or holes before use and remove them carefully to avoid skin contamination.[4][11]
-
Eye and Face Protection : Wear chemical safety goggles that meet EU Standard EN166 or NIOSH standards.[9][11] In addition, a full-face shield must be worn over the goggles when there is a risk of splashing.[2][12]
-
Skin and Body Protection : Wear a chemically resistant lab coat, preferably one that is fully buttoned. Ensure that street clothes are fully covered. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection : If there is a risk of exposure above permissible limits, or if engineering controls are not sufficient, a NIOSH-approved respirator with a type ABEK (EN14387) filter is required.[2][11] A full-face supplied-air respirator is necessary if it is the sole means of protection.[11]
References
- 1. 2-CHLOROETHYL PHENYL SULFIDE | 5535-49-9 [chemicalbook.com]
- 2. 2-氯乙基苯基硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy 2-Chloroethyl phenyl sulfide | 5535-49-9 [smolecule.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Page loading... [guidechem.com]
- 6. 2-CHLOROETHYL PHENYL SULFIDE - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 2-Chloroethyl phenyl sulfide, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. quora.com [quora.com]
Application Notes and Protocols for the Experimental Setup of 2-Chloroethyl Sulfide Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl sulfides are a class of compounds that includes the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide) and its monofunctional analogue, 2-chloroethyl ethyl sulfide (CEES). Understanding the hydrolysis of these compounds is critical for developing effective decontamination strategies and for studying their toxicological effects. The hydrolysis of 2-chloroethyl sulfides is a complex process that can proceed through different mechanistic pathways depending on the reaction conditions. This document provides detailed application notes and protocols for setting up and monitoring the hydrolysis of 2-chloroethyl sulfides in a laboratory setting.
Safety Precautions[1]
2-Chloroethyl sulfides are toxic and vesicant compounds that can cause severe skin burns and eye damage. All handling of these compounds must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Recommended PPE:
-
Gloves: Nitrile or butyl rubber gloves should be worn. It is recommended to wear two pairs of nitrile gloves.
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: For operations with a higher risk of aerosol generation, a respirator with an appropriate cartridge for organic vapors should be used.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spills: Small spills can be decontaminated with a solution of Chloramine-T. For larger spills, evacuate the area and follow institutional emergency procedures.
Experimental Workflow
The following diagram outlines the general workflow for a 2-chloroethyl sulfide hydrolysis experiment.
Hydrolysis Reaction Protocols
The hydrolysis of 2-chloroethyl sulfides can be studied under various conditions. Below are protocols for hydrolysis in neutral water and at different pH values.
Protocol 1: Hydrolysis in Neutral Water
This protocol is designed to monitor the hydrolysis of 2-chloroethyl ethyl sulfide (CEES) in a neutral aqueous solution.
Materials:
-
2-Chloroethyl ethyl sulfide (CEES)
-
Deionized water
-
Acetonitrile (for stock solution)
-
Thermostated reaction vessel with a magnetic stirrer
-
Microsyringes
-
Vials for sample collection
Procedure:
-
Prepare a stock solution of CEES in acetonitrile (e.g., 100 mM).
-
Add a known volume of deionized water to the thermostated reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small aliquot of the CEES stock solution to the water with vigorous stirring to achieve the desired final concentration (e.g., 1 mM). The final concentration of acetonitrile should be kept low to minimize its effect on the reaction.
-
Start a timer immediately after the addition of CEES.
-
At regular time intervals, withdraw aliquots of the reaction mixture using a microsyringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a solution of a derivatizing agent for HPLC analysis) or by preparing it for direct analysis if the analytical method is rapid.
-
Analyze the samples using a pre-established analytical method (see Analytical Protocols section).
Protocol 2: Hydrolysis at Different pH Values
This protocol allows for the investigation of the effect of pH on the hydrolysis rate.
Materials:
-
Same as Protocol 1
-
Buffer solutions of desired pH (e.g., phosphate buffer for pH 7, borate buffer for pH 9)
Procedure:
-
Prepare a series of buffer solutions with the desired pH values.
-
Follow steps 1-7 from Protocol 1, substituting the deionized water with the appropriate buffer solution in step 2.
-
Repeat the experiment for each pH value to be tested.
Analytical Protocols
The disappearance of the 2-chloroethyl sulfide and the appearance of hydrolysis products can be monitored by several analytical techniques.
HPLC Analysis with Derivatization
This method is suitable for quantifying the remaining 2-chloroethyl sulfide at each time point.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column
Derivatization Reagent:
-
A solution of a suitable derivatizing agent that reacts with the sulfide to form a UV-active product.
Procedure:
-
At each time point, the collected aliquot is immediately mixed with the derivatizing reagent solution.
-
The mixture is allowed to react for a specific time to ensure complete derivatization.
-
Inject a known volume of the derivatized sample into the HPLC.
-
Elute the components using a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Monitor the absorbance at the wavelength corresponding to the maximum absorbance of the derivatized product.
-
Quantify the amount of 2-chloroethyl sulfide by comparing the peak area to a calibration curve prepared from standards.
¹³C NMR Spectroscopy
¹³C NMR can be used to monitor the disappearance of the reactant and the formation of hydrolysis products in real-time without the need for derivatization.[1]
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
The hydrolysis reaction is carried out directly in an NMR tube.
-
The reaction is initiated by adding a small amount of 2-chloroethyl sulfide to the deuterated solvent (e.g., D₂O) in the NMR tube.
-
¹³C NMR spectra are acquired at regular intervals.
-
The relative concentrations of the reactant and products are determined by integrating the corresponding peaks in the spectra.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying the various degradation products formed during hydrolysis.[2]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
At each time point, an aliquot of the reaction mixture is collected.
-
The aqueous sample is typically extracted with a suitable organic solvent (e.g., dichloromethane) to transfer the analytes into the organic phase.
-
The organic extract is then injected into the GC-MS.
-
The components are separated on the GC column and detected by the mass spectrometer.
-
The mass spectra of the separated components are used to identify the hydrolysis products by comparison with spectral libraries or known standards.
Data Presentation
Quantitative data from the hydrolysis experiments should be summarized in tables for easy comparison.
Table 1: Rate Constants for the Hydrolysis of 2-Chloroethyl Ethyl Sulfide (CEES) under Different Conditions
| Temperature (°C) | pH | Initial [CEES] (M) | Observed Rate Constant (k_obs) (s⁻¹) | Reference |
| 25 | 7.0 | 0.001 | Data to be filled from experimental results | [3][4] |
| 25 | 9.0 | 0.001 | Data to be filled from experimental results | [5] |
| 37 | 7.0 | 0.001 | Data to be filled from experimental results | [6] |
| 25 | 7.0 | 0.01 | Data to be filled from experimental results | [1] |
Signaling Pathways and Reaction Mechanisms
The hydrolysis of 2-chloroethyl sulfides proceeds through the formation of a cyclic sulfonium ion intermediate. The subsequent reaction of this intermediate is dependent on the concentration of the starting material.
Low Concentration Pathway (Sₙ1-like)
At low concentrations, the sulfonium ion reacts primarily with water to form the corresponding hydroxyethyl sulfide.[1]
High Concentration Pathway
At higher concentrations, the sulfonium ion can also be attacked by another molecule of the 2-chloroethyl sulfide, leading to the formation of dimeric sulfonium salts.[1]
Conclusion
The experimental setup and protocols described in this document provide a comprehensive framework for studying the hydrolysis of 2-chloroethyl sulfides. By carefully controlling the experimental conditions and utilizing appropriate analytical techniques, researchers can obtain reliable kinetic and mechanistic data. This information is invaluable for the development of countermeasures against chemical warfare agents and for a deeper understanding of their environmental fate and toxicology.
References
- 1. research.physics.unc.edu [research.physics.unc.edu]
- 2. Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
"use of 2-chloroethyl phenyl sulfide in chemical warfare agent research"
However, it is possible to discuss the historical context, health effects, and safety measures related to sulfur mustards from a public health and safety perspective.
General Information on Sulfur Mustards
Sulfur mustards, such as yperite (mustard gas), are a class of vesicant or blistering chemical warfare agents. They were first used on a large scale during World War I and are banned under the Chemical Weapons Convention.
Properties and Effects:
-
Appearance: In pure form, sulfur mustards are colorless, viscous liquids at room temperature. Impure forms, as used in warfare, are often yellow-brown and have an odor resembling mustard or garlic.
-
Mechanism of Action: Sulfur mustards are alkylating agents. In the body, they form a reactive cyclic sulfonium ion that can irreversibly bind to DNA, proteins, and other cellular components. This alkylation disrupts cellular function, leading to cell death.
-
Health Effects: Exposure occurs through inhalation, skin contact, or ingestion. The effects are often delayed, with symptoms appearing hours after exposure.
-
Skin: Redness and itching, followed by the formation of large, painful blisters.
-
Eyes: Irritation, pain, swelling, and potential blindness.
-
Respiratory Tract: Coughing, shortness of breath, and damage to the airways.
-
Long-term: Chronic respiratory disease, skin cancer, and other malignancies.
-
Decontamination and Safety
Proper decontamination is critical to minimize injury after exposure to sulfur mustards.
Decontamination Procedures:
-
Immediate Removal: The individual should be immediately removed from the contaminated area.
-
Clothing Removal: All clothing should be carefully removed to prevent further skin contact and off-gassing.
-
Decontamination: Skin should be decontaminated as quickly as possible. This can be done by blotting the agent off the skin followed by washing with soap and water. Reactive skin decontamination lotions are also used by emergency responders.
-
Eye Flushing: Eyes should be flushed with copious amounts of water or saline solution.
Medical Countermeasures
There is no specific antidote for sulfur mustard poisoning. Medical treatment is supportive and focuses on managing the symptoms.
-
Skin: Treatment is similar to that for thermal burns, focusing on pain management and preventing infection.
-
Eyes: Topical antibiotics and pain medication may be used.
-
Respiratory: Supportive care, such as oxygen therapy, may be required.
International efforts, led by organizations like the Organisation for the Prohibition of Chemical Weapons (OPCW), are focused on the verified destruction of chemical weapons stockpiles and preventing their re-emergence.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloroethyl Phenyl Sulfide
Welcome to the technical support center for the synthesis of 2-chloroethyl phenyl sulfide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-chloroethyl phenyl sulfide?
A1: The most prevalent and well-documented method is the nucleophilic substitution reaction (S-alkylation) between thiophenol and a suitable 2-chloroethylating agent, such as 1,2-dichloroethane or 1-bromo-2-chloroethane. The reaction is typically carried out in the presence of a base to deprotonate the thiophenol, forming the more nucleophilic thiophenoxide anion.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The primary side reactions include:
-
Over-alkylation: The product, 2-chloroethyl phenyl sulfide, can react with another equivalent of thiophenoxide to form 1,2-bis(phenylthio)ethane.
-
Elimination: Under strongly basic conditions, 2-chloroethyl phenyl sulfide can undergo elimination to form phenyl vinyl sulfide.
-
Oxidation: Thiophenol and the product are susceptible to oxidation, which can lead to the formation of diphenyl disulfide and the corresponding sulfoxide or sulfone of the product, respectively.[1]
-
Hydrolysis: The product can hydrolyze to form 2-hydroxyethyl phenyl sulfide, particularly during aqueous workup or if water is present in the reaction mixture.
Q3: How can I improve the yield and selectivity of my reaction?
A3: To improve yield and selectivity, consider the following:
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. Weaker bases and polar aprotic solvents often favor the desired S-alkylation.
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly enhance the reaction rate and yield, especially in biphasic systems.[2][3][4][5][6][7][8] This method facilitates the transfer of the thiophenoxide anion from the aqueous phase to the organic phase where the alkylating agent resides.
-
Temperature Control: Maintaining an optimal reaction temperature is crucial to prevent side reactions. Higher temperatures can promote elimination and other undesirable pathways.
-
Stoichiometry: Careful control of the stoichiometry of the reactants can minimize over-alkylation. Using a slight excess of the chloro-ethylating agent is a common strategy.
Q4: What are the common impurities found in the final product?
A4: Common impurities include unreacted starting materials (thiophenol and 1,2-dichloroethane), diphenyl disulfide, 1,2-bis(phenylthio)ethane, and phenyl vinyl sulfide.[9] Other process-related impurities that have been identified in industrial-grade products include diethylmalonate and tributylamine, depending on the specific synthetic route and reagents used.[9]
Q5: What are the recommended purification methods for 2-chloroethyl phenyl sulfide?
A5: The most effective method for purifying 2-chloroethyl phenyl sulfide is vacuum fractional distillation.[10] This technique is suitable for separating the desired product from less volatile impurities. For smaller scales or for removing highly polar impurities, column chromatography on silica gel can also be employed.
Troubleshooting Guides
Problem 1: Low Yield of 2-Chloroethyl Phenyl Sulfide
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC or GC. - Increase the reaction temperature moderately, but be mindful of promoting side reactions. |
| Poor Nucleophilicity of Thiophenoxide | - Use a stronger base to ensure complete deprotonation of thiophenol. However, be cautious as very strong bases can promote elimination. - Consider using a phase-transfer catalyst to improve the availability of the thiophenoxide in the organic phase. |
| Side Reactions Dominating | - Lower the reaction temperature to disfavor elimination and over-alkylation. - Use a less sterically hindered and weaker base. - Carefully control the stoichiometry of the reactants. |
| Loss of Product During Workup | - Ensure the pH of the aqueous phase during extraction is controlled to prevent hydrolysis of the product. - Minimize the exposure of the product to high temperatures during solvent removal. |
Problem 2: Presence of Significant Impurities in the Product
| Impurity Detected | Potential Cause | Suggested Solution |
| Unreacted Thiophenol | Incomplete reaction or use of excess thiophenol. | - Increase reaction time or temperature. - Use a slight excess of the alkylating agent. - Wash the organic layer with a dilute aqueous base (e.g., NaOH) during workup to remove acidic thiophenol. |
| Diphenyl Disulfide | Oxidation of thiophenol by air. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
| 1,2-bis(phenylthio)ethane | Over-alkylation of the product. | - Use a slight excess of the 2-chloroethylating agent. - Add the thiophenoxide solution slowly to the solution of the alkylating agent. |
| Phenyl Vinyl Sulfide | Base-induced elimination. | - Use a weaker base (e.g., K2CO3 instead of NaOH or NaH). - Maintain a lower reaction temperature. |
Experimental Protocols
Synthesis of 2-Chloroethyl Phenyl Sulfide via S-Alkylation
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Thiophenol
-
1,2-Dichloroethane (or 1-bromo-2-chloroethane)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3)
-
Ethanol or Acetonitrile
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB) (Optional)
-
Diethyl ether or Dichloromethane for extraction
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the base (e.g., 1.1 equivalents of NaOH) in the chosen solvent (e.g., ethanol).
-
If using a phase-transfer catalyst, add it to the reaction mixture at this stage (typically 1-5 mol%).
-
Slowly add thiophenol (1 equivalent) to the basic solution at room temperature with stirring.
-
To this mixture, add the 2-chloroethylating agent (1.2-1.5 equivalents) dropwise.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., diethyl ether) and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Vacuum Fractional Distillation
Apparatus:
-
A round-bottom flask
-
A fractionating column (e.g., Vigreux or packed column)
-
A distillation head with a thermometer
-
A condenser
-
A receiving flask
-
A vacuum source and a vacuum trap
-
Heating mantle and stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed and greased.
-
Place the crude 2-chloroethyl phenyl sulfide in the distilling flask with a magnetic stir bar.
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin to gently heat the distilling flask.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.
-
Collect the fraction that distills at the expected boiling point for 2-chloroethyl phenyl sulfide at the recorded pressure (approx. 90-91 °C at 1 mmHg).[10]
-
Discard the initial lower-boiling fraction and stop the distillation before all the material in the distilling flask has vaporized to avoid the concentration of high-boiling impurities.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Aryl Sulfides (Illustrative Data)
The following table provides illustrative data on how different parameters can influence the yield of aryl sulfides in S-alkylation reactions. This data is generalized from various studies on aryl sulfide synthesis and should be used as a guide for optimization.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) |
| 1 | NaOH | Ethanol | None | Reflux | ~70-80 |
| 2 | K2CO3 | Acetonitrile | None | Reflux | ~60-70 |
| 3 | NaH | THF | None | Room Temp | ~85-95 |
| 4 | NaOH | Water/Toluene | TBAB | 80 | >90 |
| 5 | K2CO3 | Toluene | TBAB | 90 | >90 |
Note: Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2-chloroethyl phenyl sulfide.
Caption: Logical troubleshooting guide for optimizing the synthesis of 2-chloroethyl phenyl sulfide.
References
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosylations? - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01593B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phasetransfer.com [phasetransfer.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 10. 2-Chloroethyl phenyl sulfide 98 5535-49-9 [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-Chloroethyl Phenyl Sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-chloroethyl phenyl sulfide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-chloroethyl phenyl sulfide, focusing on the prevalent side products and offering potential solutions.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
-
Symptom: GC-MS or HPLC analysis of the purified product shows significant peaks corresponding to thiophenol and/or 1,2-dichloroethane.[1][2]
-
Possible Cause: Incomplete reaction due to insufficient reaction time, improper temperature, or incorrect stoichiometry of reagents.
-
Solution:
-
Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring it with a suitable technique (e.g., TLC, GC). If the reaction is sluggish, a moderate increase in temperature might be necessary.
-
Adjust Stoichiometry: Using a slight excess of one of the reactants can help drive the reaction to completion. However, be mindful that a large excess of 1,2-dichloroethane can be difficult to remove, and an excess of thiophenol can lead to the formation of other side products.
-
Purification: Unreacted starting materials can often be removed by careful distillation under reduced pressure or by column chromatography.
-
Issue 2: Formation of Diphenyl Disulfide
-
Symptom: A significant impurity with a molecular weight corresponding to diphenyl disulfide is detected.[1][2]
-
Possible Cause: Oxidation of thiophenol or the thiophenolate anion, which can be promoted by the presence of air (oxygen) or other oxidizing agents.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Issue 3: Formation of 1,2-Bis(phenylthio)ethane
-
Symptom: An impurity with a molecular weight corresponding to 1,2-bis(phenylthio)ethane is observed.[1][2]
-
Possible Cause: This side product forms when two molecules of thiophenolate react with one molecule of 1,2-dichloroethane, displacing both chlorine atoms. This is more likely to occur if there is a high concentration of thiophenolate relative to 1,2-dichloroethane.
-
Solution:
-
Control Stoichiometry: Use a molar excess of 1,2-dichloroethane relative to thiophenol to favor the monosubstitution product.
-
Slow Addition: Adding the thiophenol or thiophenolate solution slowly to the 1,2-dichloroethane can help maintain a low concentration of the nucleophile and reduce the likelihood of the double substitution.
-
Issue 4: Formation of Phenyl Vinyl Sulfide
-
Symptom: The presence of phenyl vinyl sulfide is detected in the product mixture.[3]
-
Possible Cause: Elimination of HCl from the 2-chloroethyl phenyl sulfide product, which can be promoted by strong bases or high temperatures.
-
Solution:
-
Choice of Base: Use a milder base for the reaction if possible.
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up.
-
Neutral Work-up: Ensure the work-up procedure is performed under neutral or slightly acidic conditions to prevent base-induced elimination.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 2-chloroethyl phenyl sulfide from thiophenol and 1,2-dichloroethane?
A1: The most commonly reported side products and impurities include unreacted starting materials (thiophenol and 1,2-dichloroethane), diphenyl disulfide, and 1,2-bis(phenylthio)ethane.[1][2]
Q2: How can I minimize the formation of 1,2-bis(phenylthio)ethane?
A2: To minimize the formation of this disubstituted product, it is recommended to use an excess of 1,2-dichloroethane and to add the thiophenol or sodium thiophenolate slowly to the reaction mixture. This ensures that the concentration of the thiophenolate is kept low, favoring the desired monosubstitution.
Q3: What analytical techniques are suitable for identifying impurities in 2-chloroethyl phenyl sulfide?
A3: A combination of Gas Chromatography and Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile impurities.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is particularly useful for quantifying key impurities like thiophenol.[1][2]
Q4: Can 2-chloroethyl phenyl sulfide be purified by distillation?
A4: Yes, 2-chloroethyl phenyl sulfide is a liquid and can be purified by vacuum distillation. This method is effective for separating it from less volatile impurities like 1,2-bis(phenylthio)ethane and more volatile impurities like 1,2-dichloroethane.
Summary of Potential Side Products
| Side Product/Impurity | Chemical Formula | Molar Mass ( g/mol ) | Source/Reason for Formation |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | Unreacted starting material.[1][2] |
| Thiophenol | C₆H₆S | 110.18 | Unreacted starting material.[1][2] |
| Diphenyl disulfide | C₁₂H₁₀S₂ | 218.34 | Oxidation of thiophenol.[1][2] |
| 1,2-Bis(phenylthio)ethane | C₁₄H₁₄S₂ | 246.39 | Reaction of two equivalents of thiophenolate with 1,2-dichloroethane.[1][2] |
| Phenyl vinyl sulfide | C₈H₈S | 136.21 | Elimination of HCl from the product, often base-catalyzed.[3] |
| 2-Hydroxyethyl phenyl sulfide | C₈H₁₀OS | 154.23 | Hydrolysis of the product.[3] |
| 2-Chloroethyl phenyl sulfone | C₈H₉ClO₂S | 204.67 | Oxidation of the product.[4][5] |
| Phenyl vinyl sulfone | C₈H₈O₂S | 168.21 | Oxidation of the product.[4][5] |
Experimental Protocol: Synthesis of 2-Chloroethyl Phenyl Sulfide
This protocol is a general guideline for the synthesis of 2-chloroethyl phenyl sulfide from thiophenol and 1,2-dichloroethane.
Materials:
-
Thiophenol
-
Sodium hydroxide (or other suitable base)
-
1,2-Dichloroethane
-
Ethanol (or other suitable solvent)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Thiophenolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve sodium hydroxide in ethanol. Cool the solution in an ice bath and slowly add thiophenol. Stir the mixture until the thiophenol has completely reacted to form sodium thiophenolate.
-
Reaction with 1,2-Dichloroethane: To a separate flask containing an excess of 1,2-dichloroethane, slowly add the prepared sodium thiophenolate solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2-chloroethyl phenyl sulfide.
Visualizations
Caption: Main synthesis pathway of 2-chloroethyl phenyl sulfide.
Caption: Formation of common side products during synthesis.
Caption: A logical workflow for troubleshooting side product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 2-Chloroethyl phenyl sulfide | 5535-49-9 [smolecule.com]
- 4. 2-Chloroethyl phenyl sulfide C101832 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 5. 2-CHLOROETHYL PHENYL SULFIDE | 5535-49-9 [chemicalbook.com]
Technical Support Center: Purification of Crude 2-Chloroethyl Phenyl Sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroethyl phenyl sulfide. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 2-chloroethyl phenyl sulfide?
A1: Crude 2-chloroethyl phenyl sulfide, particularly from industrial synthesis, can contain several process-related impurities. The most commonly identified impurities include:
-
Starting Materials and Reagents:
-
Byproducts:
-
Degradation Products:
-
2-Hydroxyethyl phenyl sulfide (from hydrolysis)[3]
-
Thiophenol is often considered a key impurity to monitor and remove.[1][2]
Q2: How can I remove acidic impurities like thiophenol from my crude product?
A2: Thiophenol can be effectively removed by a liquid-liquid extraction with a basic aqueous solution. A detailed protocol is provided in the "Experimental Protocols" section below. This process converts the acidic thiophenol into its water-soluble salt, which is then partitioned into the aqueous phase.
Q3: Is 2-chloroethyl phenyl sulfide stable to heat during distillation?
A3: 2-Chloroethyl phenyl sulfide has a reported boiling point of 90-91 °C at 1 mmHg, which indicates that vacuum distillation is a suitable purification method.[4][5] However, like many organosulfur and chlorinated compounds, prolonged exposure to high temperatures can lead to decomposition. It is crucial to use a well-controlled vacuum source to keep the distillation temperature as low as possible.
Q4: My compound seems to be degrading during column chromatography. What can I do?
A4: Degradation on a chromatography column is often due to the stationary phase's activity. Silica gel, being slightly acidic, can sometimes cause the hydrolysis of sensitive compounds like 2-chloroethyl phenyl sulfide to 2-hydroxyethyl phenyl sulfide.[3] If you observe degradation, consider the following:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine in hexane), followed by flushing with the mobile phase.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for compounds that are sensitive to acid.
-
Work Quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.
Q5: What analytical techniques are recommended for assessing the purity of 2-chloroethyl phenyl sulfide?
A5: The purity of 2-chloroethyl phenyl sulfide and the identity of any impurities are commonly determined using the following methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is particularly useful for quantifying non-volatile impurities and for monitoring the removal of key impurities like thiophenol.[1][2]
Data Presentation
The following table summarizes the physical properties of 2-chloroethyl phenyl sulfide and its common impurities, which are critical for selecting and optimizing purification techniques.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 2-Chloroethyl phenyl sulfide | 172.68 | 90-91 @ 1 mmHg[4][5] | The target compound. |
| Thiophenol | 110.18 | 169 @ 760 mmHg | Acidic impurity, removable by base wash.[6][7][8][9][10] |
| 1,2-Dichloroethane | 98.96 | 83.5 @ 760 mmHg | A volatile impurity, separable by careful fractional distillation. |
| Diphenyl disulfide | 218.35 | 310 @ 760 mmHg | A high-boiling impurity, easily separated by distillation. |
| 2-Hydroxyethyl phenyl sulfide | 154.23 | - | Hydrolysis product, more polar than the target compound.[3] |
Experimental Protocols
1. Basic Wash for Removal of Thiophenol
This protocol is designed to remove acidic impurities, primarily thiophenol, from the crude product.
-
Methodology:
-
Dissolve the crude 2-chloroethyl phenyl sulfide in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the sodium thiophenolate) should be on the bottom if using dichloromethane or on the top if using diethyl ether.
-
Drain and discard the aqueous layer.
-
Repeat the wash with the NaOH solution two more times.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, now free of acidic impurities.
-
2. Purification by Vacuum Fractional Distillation
This method is effective for separating 2-chloroethyl phenyl sulfide from less volatile and more volatile impurities.
-
Methodology:
-
Set up a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a short-path distillation head, and multiple receiving flasks.
-
Ensure all glassware joints are properly sealed with vacuum grease.
-
Place the crude 2-chloroethyl phenyl sulfide in the distillation flask with a magnetic stir bar.
-
Slowly and carefully apply vacuum to the system, aiming for a stable pressure of approximately 1 mmHg.
-
Begin heating the distillation flask gently with a heating mantle while stirring.
-
Collect any low-boiling fractions (e.g., residual solvents, 1,2-dichloroethane) in the first receiving flask.
-
As the temperature of the vapor at the distillation head approaches the boiling point of the product (around 90 °C at 1 mmHg), switch to a clean receiving flask.
-
Collect the main fraction of 2-chloroethyl phenyl sulfide, maintaining a steady distillation rate.
-
Once the main fraction is collected or if the temperature begins to rise significantly, indicating the presence of higher-boiling impurities, stop the distillation.
-
Allow the system to cool completely before releasing the vacuum.
-
3. Purification by Column Chromatography
This protocol is useful for removing impurities with different polarities from the target compound.
-
Methodology:
-
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 2-chloroethyl phenyl sulfide in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Carefully add the dry, sample-adsorbed silica gel to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient manner. For example, start with 100% hexane, then move to 2% ethyl acetate in hexane, 5% ethyl acetate in hexane, and so on.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure 2-chloroethyl phenyl sulfide and remove the solvent under reduced pressure.
-
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or Uncontrolled Boiling | - Superheating of the liquid. - Inadequate stirring. | - Ensure smooth and vigorous stirring with a magnetic stir bar. - Add boiling chips to the distillation flask before applying vacuum. |
| Product Decomposing in the Pot | - Distillation temperature is too high. - Prolonged heating. | - Improve the vacuum to lower the boiling point. - Ensure the heating mantle is appropriately sized and the temperature is controlled carefully. - Complete the distillation as quickly as possible. |
| Poor Separation of Impurities | - Inefficient distillation column. - Distillation rate is too fast. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). - Slow down the distillation rate by reducing the heat input to allow for better equilibration between the liquid and vapor phases. |
| Pressure Fluctuations | - Leaks in the system. - Inconsistent vacuum pump performance.[11] | - Check all joints and connections for leaks. Re-grease joints if necessary. - Ensure the vacuum pump is in good working order and the oil is clean. Use a vacuum regulator for better control.[11] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation (Overlapping Bands) | - Inappropriate mobile phase polarity. - Column was overloaded with the sample. | - Optimize the solvent system using TLC first to achieve good separation of spots. - Use a larger column or reduce the amount of sample loaded. A general rule is to use a 1:30 to 1:100 ratio of sample to silica gel by weight. |
| Streaking of the Compound on the Column | - The sample is not sufficiently soluble in the mobile phase. - The sample was loaded in too polar of a solvent. | - Choose a mobile phase in which the compound is more soluble. - Load the sample in the weakest possible solvent. If necessary, use the dry loading method described in the protocol. |
| Compound is Stuck on the Column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent. |
| Cracked or Channeled Column Bed | - The column was packed improperly. - The column ran dry at some point. | - Repack the column carefully, ensuring a uniform and compact bed. - Always maintain the solvent level above the top of the silica gel. |
Visualizations
Caption: Purification workflow for crude 2-chloroethyl phenyl sulfide.
Caption: Troubleshooting logic for common purification problems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 2-Chloroethyl phenyl sulfide 98 5535-49-9 [sigmaaldrich.com]
- 5. 2-CHLOROETHYL PHENYL SULFIDE | 5535-49-9 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. US3358045A - Separation of thiophenol impurities from cresylic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. WO2015065906A2 - Method of thiophenol removal from poly(arylene sulfide) polymer compositions - Google Patents [patents.google.com]
- 11. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
"preventing decomposition of 2-chloroethyl phenyl sulfide during storage"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroethyl phenyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-chloroethyl phenyl sulfide during storage?
A1: 2-Chloroethyl phenyl sulfide primarily degrades through two main pathways:
-
Hydrolysis: In the presence of moisture, 2-chloroethyl phenyl sulfide can hydrolyze to form 2-hydroxyethyl phenyl sulfide.[1] This is a significant concern, especially if the compound is exposed to humid air or stored in containers that are not properly sealed.
-
Elimination: Under certain conditions, particularly in the presence of basic substances, 2-chloroethyl phenyl sulfide can undergo an elimination reaction to form vinyl phenyl sulfide.[1]
Q2: What are the ideal storage conditions for 2-chloroethyl phenyl sulfide?
A2: To minimize degradation, 2-chloroethyl phenyl sulfide should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][[“]] It is crucial to protect it from moisture and exposure to strong oxidizing agents.[4] For long-term storage, refrigeration is recommended.
Q3: I've noticed a change in the color and/or viscosity of my 2-chloroethyl phenyl sulfide. What could be the cause?
A3: A change in color or viscosity is often an indicator of decomposition. The formation of degradation products or polymers can alter the physical appearance of the compound. It is advisable to re-analyze the purity of the material before use if any physical changes are observed.
Q4: Are there any recommended stabilizers to prevent the decomposition of 2-chloroethyl phenyl sulfide?
A4: While specific stabilizers for 2-chloroethyl phenyl sulfide are not extensively documented in the literature, based on its chemical structure (a thioether and an alkyl halide), the following general strategies may be considered:
-
Moisture Scavengers: Adding a small amount of a desiccant, such as molecular sieves, to the storage container can help to prevent hydrolysis by adsorbing any moisture present.
-
Radical Scavengers/Antioxidants: Thioethers can be susceptible to oxidation. The addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), may help to prevent oxidative degradation pathways. Sulfur-containing compounds themselves can act as antioxidants, but degradation can still occur.
-
Control of pH: To minimize the risk of elimination reactions, it is important to avoid basic conditions. If the compound is to be stored in a solution, a neutral or slightly acidic pH is preferable.
It is crucial to note that the addition of any stabilizer should be carefully evaluated for compatibility and potential interference with downstream applications.
Q5: What analytical techniques are suitable for assessing the purity and detecting degradation products of 2-chloroethyl phenyl sulfide?
A5: The purity of 2-chloroethyl phenyl sulfide and the presence of degradation products can be effectively monitored using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds, including the parent compound and potential degradation products like vinyl phenyl sulfide.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): HPLC is well-suited for the analysis of less volatile compounds and can be used to quantify the parent compound and detect impurities such as thiophenol, a potential process-related impurity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected reaction outcomes or low yields | Decomposition of 2-chloroethyl phenyl sulfide leading to lower purity of the starting material. | - Confirm the purity of the 2-chloroethyl phenyl sulfide using GC-MS or HPLC before use.- If degradation is confirmed, purify the material (e.g., by distillation) or obtain a new, high-purity batch. |
| Appearance of unknown peaks in analytical chromatograms (GC or HPLC) | Presence of degradation products such as 2-hydroxyethyl phenyl sulfide or vinyl phenyl sulfide. | - Characterize the unknown peaks using mass spectrometry (MS) to identify the degradation products.- Review storage conditions and handling procedures to identify and mitigate the cause of decomposition. |
| Inconsistent results between different batches of 2-chloroethyl phenyl sulfide | Variation in the initial purity or stability of different batches. | - Qualify each new batch of 2-chloroethyl phenyl sulfide by performing a full analytical characterization upon receipt.- Perform a short-term stability study on a small sample of the new batch to assess its stability under your laboratory's storage conditions. |
Data Presentation
Table 1: Factors Influencing the Stability of 2-Chloroethyl Phenyl Sulfide
| Factor | Effect on Stability | Recommendations |
| Temperature | Increased temperature accelerates the rates of both hydrolysis and elimination reactions. | Store at low temperatures (refrigerated) for long-term storage. |
| Moisture | Promotes the hydrolysis of the chloroethyl group to a hydroxyethyl group.[1] | Store in a tightly sealed container with a desiccant. Avoid exposure to humid environments. |
| Light | While not extensively documented for this specific compound, UV light can promote the degradation of similar compounds. | Store in an amber or opaque container to protect from light. |
| pH | Basic conditions can promote the elimination of HCl to form vinyl phenyl sulfide.[1] | Maintain a neutral or slightly acidic environment. Avoid contact with basic substances. |
| Presence of Oxidants | Strong oxidizing agents can lead to the oxidation of the sulfide group. | Store away from strong oxidizing agents.[4] |
Experimental Protocols
Protocol for Accelerated Stability Testing of 2-Chloroethyl Phenyl Sulfide
This protocol is designed to assess the stability of 2-chloroethyl phenyl sulfide under accelerated conditions to predict its long-term stability.
1. Materials:
- 2-Chloroethyl phenyl sulfide (test sample)
- High-purity reference standard of 2-chloroethyl phenyl sulfide
- Amber glass vials with Teflon-lined screw caps
- Stability chambers or ovens capable of maintaining controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
- GC-MS or HPLC-UV system
2. Procedure:
- Initial Analysis (T=0):
- Dispense the 2-chloroethyl phenyl sulfide test sample into several amber glass vials.
- Immediately analyze a sample from one of the vials (T=0 sample) to determine its initial purity and to identify any existing impurities. This will serve as the baseline.
- Sample Storage:
- Place the remaining sealed vials in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).
- Time Point Analysis:
- At predetermined time points (e.g., 1, 3, and 6 months), remove one vial from the stability chamber.
- Allow the vial to equilibrate to room temperature.
- Analyze the sample using the same analytical method as the T=0 sample to determine the purity of 2-chloroethyl phenyl sulfide and to identify and quantify any new degradation products.
- Data Analysis:
- Compare the purity of the samples at each time point to the initial purity.
- Calculate the rate of degradation.
- Identify and quantify any major degradation products.
3. Acceptance Criteria:
- A "significant change" is typically defined as a failure to meet the established purity specification or the appearance of degradation products exceeding a specified limit.
Visualizations
Caption: Decomposition pathways of 2-chloroethyl phenyl sulfide.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Antioxidant activity of sulfur and selenium: a review of reactive oxygen species scavenging, glutathione peroxidase, and metal-binding antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the role of sulfur-containing compounds in the antioxidant potential of white wines? - Consensus [consensus.app]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
"troubleshooting low conversion in thiophenol chloroethylation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates during the chloroethylation of thiophenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion of Thiophenol
Q: My thiophenol chloroethylation reaction is showing very low or no conversion to the desired 2-(phenylthio)ethyl chloride. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion in this S-alkylation reaction can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Thiophenol Purity: Thiophenol is susceptible to oxidation, forming diphenyl disulfide, especially if it has been stored for a long time or exposed to air.[1][2] The presence of diphenyl disulfide will reduce the amount of active nucleophile available for the reaction.
-
Recommendation: Use freshly distilled or recently purchased thiophenol. If you suspect oxidation, you can purify the thiophenol by distillation. The purity can be checked by techniques like GC-MS or NMR spectroscopy.
-
-
2-Chloroethanol/1-bromo-2-chloroethane Purity: Ensure the chloroethylating agent is of high purity and free from inhibitors or significant impurities.
-
Base Quality: The choice and quality of the base are critical. If using an aqueous base like NaOH or KOH, ensure it is fully dissolved and the concentration is accurate. For solid bases, ensure they are anhydrous if the reaction is sensitive to water.
-
-
Optimize Reaction Conditions:
-
Insufficient Base: Thiophenol has a pKa of approximately 6.6 in water.[1] An insufficient amount of base will result in incomplete deprotonation to the more nucleophilic thiophenolate anion, leading to low conversion.
-
Recommendation: Use at least a stoichiometric equivalent of a suitable base (e.g., NaOH, KOH, K₂CO₃). A slight excess (1.1-1.2 equivalents) can be beneficial.
-
-
Inappropriate Temperature: The reaction temperature may be too low, resulting in slow reaction kinetics.
-
Recommendation: While the reaction can often be run at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[3] Monitor the reaction progress by TLC or GC to find the optimal temperature.
-
-
-
Consider Phase-Transfer Catalysis (PTC):
-
Immiscible Reactants: The reaction often involves two phases: an organic phase (thiophenol and the chloroethylating agent) and an aqueous phase (the base). Without efficient mixing or a catalyst, the reaction at the interface will be slow.
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in thiophenol chloroethylation.
Issue 2: Formation of Significant Side Products, Primarily Diphenyl Disulfide
Q: My reaction yields a significant amount of a white solid impurity which I've identified as diphenyl disulfide. Why is this happening and how can I prevent it?
A: The formation of diphenyl disulfide (Ph-S-S-Ph) is a common side reaction in processes involving thiophenol.[1] It occurs via the oxidation of the thiophenolate anion.
Causes and Solutions:
-
Presence of Oxidants:
-
Atmospheric Oxygen: The thiophenolate anion is readily oxidized by atmospheric oxygen, especially in the presence of base.[1]
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degas your solvents before use to remove dissolved oxygen.
-
-
Trace Metal Impurities: Trace metal ions can catalyze the oxidation.
-
Solution: Use high-purity reagents and solvents. If metal contamination is suspected, consider adding a chelating agent like EDTA, although this is less common for this specific reaction.
-
-
-
Reaction Conditions Favoring Oxidation:
-
Prolonged Reaction Times at Elevated Temperatures: These conditions can increase the likelihood of oxidation.
-
Solution: Optimize the reaction to proceed as quickly as possible. The use of a phase-transfer catalyst can significantly reduce the required reaction time, thereby minimizing the window for oxidation to occur.
-
-
Reaction Pathway: Main Reaction vs. Side Reaction
Caption: The desired S-alkylation pathway versus the competing oxidation side reaction.
Experimental Protocols
Standard Protocol for Thiophenol Chloroethylation (Aqueous Base)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophenol (1.0 eq).
-
Add a suitable solvent such as toluene or acetonitrile.
-
Add an aqueous solution of sodium hydroxide (1.1 eq).
-
Stir the biphasic mixture vigorously.
-
Add the chloroethylating agent (e.g., 1-bromo-2-chloroethane) (1.05 eq) dropwise at room temperature.
-
Monitor the reaction by TLC or GC until the thiophenol is consumed.
-
Upon completion, perform an aqueous workup: separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Optimized Protocol using Phase-Transfer Catalysis (PTC)
This protocol is recommended for improving reaction rates and minimizing side reactions.[5][6]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophenol (1.0 eq).
-
Add toluene as the solvent.
-
Add an aqueous solution of sodium hydroxide (1.1 eq).
-
Add a phase-transfer catalyst (1-5 mol%), such as tetrabutylammonium bromide (TBAB).[6][7]
-
Stir the mixture vigorously at room temperature for 10-15 minutes.
-
Add 1-bromo-2-chloroethane (1.05 eq) dropwise. A mild exotherm may be observed.
-
Continue stirring vigorously at room temperature or with gentle heating (e.g., 40 °C). The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or GC.
-
Perform an aqueous workup as described in the standard protocol.
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiophenol Chloroethylation
| Parameter | Standard Protocol | PTC Protocol | Rationale for Change |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) | To facilitate the transfer of the thiophenolate anion to the organic phase, increasing reaction rate.[7] |
| Typical Reaction Time | 6 - 24 hours | 1 - 4 hours | PTC significantly accelerates the biphasic reaction. |
| Typical Temperature | Room Temp. to 60 °C | Room Temp. to 40 °C | Faster kinetics from PTC allows for lower reaction temperatures, reducing side reactions. |
| Stirring Speed | High | High (Vigorous) | Essential for creating a large interfacial area for the catalyst to work effectively.[8] |
| Typical Conversion | Variable (50-80%) | High (>95%) | Improved contact between reactants leads to higher conversion. |
| Disulfide Formation | Moderate to High | Low | Shorter reaction times and milder conditions reduce the opportunity for oxidation.[1] |
Experimental Workflow Diagram
Caption: A typical experimental workflow for the chloroethylation of thiophenol.
References
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. US4006186A - Process for the preparation of thiophenols - Google Patents [patents.google.com]
- 4. "Phase-Transfer Catalysis by Poly(ethylene glycol)s of β-Thioethyl Chlo" by J. Milton Harris, M. Steven Paley et al. [bearworks.missouristate.edu]
- 5. phasetransfer.com [phasetransfer.com]
- 6. jocpr.com [jocpr.com]
- 7. biomedres.us [biomedres.us]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Identification of Impurities in Industrial 2-Chloroethyl Phenyl Sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with industrial 2-chloroethyl phenyl sulfide (CEPS). The following information will assist in the identification and management of common impurities encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in industrial 2-chloroethyl phenyl sulfide?
A1: Industrial 2-chloroethyl phenyl sulfide can contain several process-related impurities and degradation products. Six commonly identified impurities are 1,2-dichloroethane, thiophenol, diethylmalonate, tributylamine, diphenyl disulfide, and 1,2-dithiophenylethane.[1][2] Thiophenol is often a key impurity of concern due to its strong irritation and toxicity.[3]
Q2: What are the potential sources of these impurities?
A2: The presence of impurities in industrial CEPS can typically be traced back to the synthesis process.[1][2] For example, thiophenol may be present as an unreacted starting material. Diphenyl disulfide can form from the oxidation of thiophenol. The sources of all identified impurities are generally analyzed in relation to the specific production technique employed.[1][2]
Q3: What analytical techniques are recommended for identifying impurities in 2-chloroethyl phenyl sulfide?
A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method used to separate and identify a range of impurities in CEPS.[1][2][3] For the specific quantification of key impurities like thiophenol, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable and established method.[1][2][3]
Q4: Can 2-chloroethyl phenyl sulfide degrade? What are the common degradation products?
A4: Yes, 2-chloroethyl phenyl sulfide can degrade under certain conditions. A common degradation pathway is hydrolysis, which forms 2-hydroxyethyl phenyl sulfide.[4][5] Another potential degradation product is vinyl phenyl sulfide, which can be formed through elimination reactions.[5][6]
Troubleshooting Guides
Issue 1: An unknown peak is observed in the GC-MS chromatogram of my CEPS sample.
-
Possible Cause: The peak may correspond to a known process-related impurity or a degradation product.
-
Troubleshooting Steps:
-
Mass Spectrum Analysis: Compare the mass spectrum of the unknown peak with the spectra of known impurities such as 1,2-dichloroethane, thiophenol, diethylmalonate, tributylamine, diphenyl disulfide, and 1,2-dithiophenylethane.[1][2]
-
Retention Time Comparison: If reference standards are available, compare the retention time of the unknown peak with that of the standards.
-
Consider Degradation Products: Evaluate the possibility of degradation by comparing the mass spectrum with that of potential degradation products like 2-hydroxyethyl phenyl sulfide or vinyl phenyl sulfide.[4][5]
-
Review Synthesis/Storage Conditions: Investigate the synthesis route and storage conditions of the CEPS to identify potential sources of contamination or degradation.
-
Issue 2: The level of thiophenol in my CEPS sample is higher than the acceptable limit.
-
Possible Cause: Incomplete reaction during synthesis or degradation of the product.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Review and optimize the synthetic protocol to ensure the complete consumption of thiophenol. This may involve adjusting reaction time, temperature, or stoichiometry of reactants.
-
Purification Process: Implement or improve the purification process for CEPS. Techniques like distillation or chromatography can be effective in removing residual thiophenol.
-
Storage Conditions: Store CEPS under appropriate conditions (e.g., in a cool, dark place) to minimize potential degradation that could lead to the formation of thiophenol.
-
Quantitative Data Summary
The following table summarizes quantitative data related to the analysis of thiophenol, a key impurity in 2-chloroethyl phenyl sulfide, using HPLC-UV.[1]
| Parameter | Value |
| Linear Range for Thiophenol | 2.65 × 10⁻⁴ to 0.106 mg mL⁻¹ |
| Detection Limit of Thiophenol | 1.32 × 10⁻⁴ mg mL⁻¹ |
| Intra-day Precision (RSD) | < 1.5% |
| Inter-day Precision (RSD) | < 1.5% |
| Recovery | 95.4% to 97.0% |
Experimental Protocols
1. GC-MS for Impurity Identification
-
Objective: To separate and identify volatile and semi-volatile impurities in 2-chloroethyl phenyl sulfide.
-
Methodology:
-
Sample Preparation: Dilute the industrial CEPS sample in a suitable solvent (e.g., dichloromethane).
-
Instrumentation: Use a gas chromatograph coupled with a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 35-500 amu).
-
-
Data Analysis: Identify the impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards if available.
-
2. HPLC-UV for Thiophenol Quantification
-
Objective: To quantify the concentration of thiophenol in 2-chloroethyl phenyl sulfide.[1]
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the CEPS sample in the mobile phase to a known concentration.
-
Instrumentation: Use a high-performance liquid chromatograph with a UV detector.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of methanol and water, potentially with a buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: Set to the absorbance maximum of thiophenol.
-
-
Quantification: Create a calibration curve using standard solutions of thiophenol of known concentrations. Determine the concentration of thiophenol in the sample by comparing its peak area to the calibration curve.[1]
-
Visualizations
Caption: Experimental workflow for impurity identification and quantification.
Caption: Logical relationships in impurity formation during synthesis.
References
"minimizing dimer formation in phenylthioethyl chloride synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation during the synthesis of phenylthioethyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of phenylthioethyl chloride, with a focus on minimizing the formation of the 1,2-bis(phenylthio)ethane dimer.
Issue 1: High Levels of 1,2-bis(phenylthio)ethane (Dimer) Formation
-
Potential Cause 1: Sub-optimal Stoichiometry. An insufficient excess of 1,2-dichloroethane allows the initially formed phenylthioethyl chloride to compete with the starting dihaloalkane for the thiophenoxide nucleophile, leading to the dimer.
-
Solution 1:
-
Increase the molar excess of 1,2-dichloroethane to thiophenol. A ratio of 5:1 to 10:1 is a good starting point. This statistically favors the reaction of thiophenoxide with unreacted 1,2-dichloroethane.
-
Consider the slow addition of the thiophenol or thiophenoxide solution to the reaction mixture containing the excess 1,2-dichloroethane. This maintains a low concentration of the nucleophile, further suppressing the second substitution reaction.
-
-
Potential Cause 2: High Reaction Temperature. Elevated temperatures can increase the rate of the second substitution reaction (dimer formation) more significantly than the first, desired reaction.
-
Solution 2:
-
Maintain a lower reaction temperature. For reactions using a base like sodium hydroxide, a temperature range of 20-40°C is often effective.
-
Monitor the reaction progress by TLC or GC to ensure the consumption of thiophenol without significant accumulation of the dimer.
-
-
Potential Cause 3: Inefficient Mixing in Biphasic Systems. In reactions involving an aqueous phase (e.g., with NaOH) and an organic phase, poor mixing can lead to localized high concentrations of the thiophenoxide in the organic layer, promoting dimer formation.
-
Solution 3:
-
Employ vigorous mechanical stirring to ensure a high interfacial area between the aqueous and organic phases.
-
Utilize a phase-transfer catalyst (PTC) to facilitate the transport of the thiophenoxide from the aqueous to the organic phase in a controlled manner. This can lead to faster reactions at lower temperatures and with improved selectivity.[1][2]
-
Issue 2: Low Yield of Phenylthioethyl Chloride
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion, leaving unreacted thiophenol.
-
Solution 1:
-
Increase the reaction time and monitor the disappearance of the starting material (thiophenol) by TLC or GC.
-
Ensure the base is of sufficient quality and quantity to fully deprotonate the thiophenol.
-
If using a phase-transfer catalyst, ensure it is active and used at an appropriate loading (typically 1-5 mol%).
-
-
Potential Cause 2: Side Reactions Other Than Dimerization. While dimerization is the most common side reaction, other pathways, such as elimination reactions, can occur under strongly basic conditions or at elevated temperatures.
-
Solution 2:
-
Use a milder base if possible, although strong bases are generally required for thiophenol deprotonation.
-
Maintain a controlled, lower reaction temperature.
-
Issue 3: Difficulty in Purifying Phenylthioethyl Chloride from the Dimer
-
Potential Cause: Similar Physical Properties. Phenylthioethyl chloride and 1,2-bis(phenylthio)ethane can have close boiling points or polarities, making separation by distillation or standard chromatography challenging.
-
Solution:
-
Fractional Distillation under Reduced Pressure: This is the most common method for purification. Careful control of the vacuum and temperature is crucial. The boiling point of phenylthioethyl chloride is reported as 90-91 °C at 1 mmHg.[3] The dimer will have a significantly higher boiling point.
-
Column Chromatography: If distillation is not effective, column chromatography on silica gel can be employed. A non-polar eluent system (e.g., hexane/ethyl acetate mixtures with a low percentage of ethyl acetate) should provide separation, as the dimer is less polar than the desired product.
-
Crystallization: In some cases, if the crude product is a solid or can be induced to crystallize, fractional crystallization may be a viable purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for dimer formation?
A1: The synthesis of phenylthioethyl chloride from thiophenol and 1,2-dichloroethane is analogous to the Williamson ether synthesis and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4][5][6] Dimer formation is a consecutive SN2 reaction.
-
Step 1 (Desired Reaction): The thiophenoxide anion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dichloroethane, displacing a chloride ion to form phenylthioethyl chloride.
-
Step 2 (Dimer Formation): A second molecule of thiophenoxide then attacks the carbon atom bonded to the remaining chlorine in the phenylthioethyl chloride product, displacing the chloride ion to form the 1,2-bis(phenylthio)ethane dimer.
Q2: What are the optimal reaction conditions to minimize dimer formation?
A2: The key is to favor the first SN2 reaction over the second. This can be achieved by:
-
Stoichiometry: Using a large molar excess of 1,2-dichloroethane (e.g., 5 to 10 equivalents) relative to thiophenol.
-
Controlled Addition: Slowly adding the thiophenol or its corresponding salt to the reaction vessel containing the 1,2-dichloroethane.
-
Temperature: Maintaining a moderate reaction temperature (e.g., 20-40°C) to control the rate of the second substitution.
-
Phase-Transfer Catalysis (PTC): Employing a PTC such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can enhance the reaction rate under milder conditions and improve selectivity.[1][2]
Q3: How can I effectively monitor the progress of the reaction to avoid excessive dimer formation?
A3: Thin-layer chromatography (TLC) or gas chromatography (GC) are effective methods.
-
TLC: Use a non-polar solvent system (e.g., hexane:ethyl acetate 95:5). Thiophenol will be one spot, phenylthioethyl chloride will be a new, less polar spot, and the dimer will be a third, even less polar spot. The reaction can be stopped once the thiophenol spot has disappeared or is very faint.
-
GC: This provides a more quantitative measure of the relative amounts of starting material, product, and byproduct.
Q4: Are there alternative synthesis routes that avoid the dimer issue?
A4: While the reaction of thiophenol with 1,2-dichloroethane is the most direct route, other strategies could be considered, although they are often more complex:
-
Ring-opening of Ethylene Sulfide: Reaction of ethylene sulfide with a phenylating agent.
-
Reaction with 2-Chloroethanol: Synthesis of 2-(phenylthio)ethanol followed by chlorination (e.g., using thionyl chloride). This two-step process can offer better control and avoid the di-substitution issue.
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution (Illustrative)
| Molar Ratio (1,2-Dichloroethane : Thiophenol) | Phenylthioethyl Chloride Yield (%) | 1,2-bis(phenylthio)ethane Yield (%) |
| 1:1 | 40 | 55 |
| 3:1 | 65 | 30 |
| 5:1 | 80 | 15 |
| 10:1 | 90 | 5 |
Note: These are illustrative values to demonstrate the trend. Actual yields will vary based on specific reaction conditions.
Table 2: Influence of Reaction Temperature on Selectivity (Illustrative)
| Temperature (°C) | Phenylthioethyl Chloride Yield (%) | 1,2-bis(phenylthio)ethane Yield (%) |
| 20 | 85 | 10 |
| 40 | 82 | 13 |
| 60 | 75 | 20 |
| 80 | 60 | 35 |
Note: These are illustrative values based on a 5:1 molar ratio of 1,2-dichloroethane to thiophenol.
Experimental Protocols
Protocol 1: Optimized Synthesis of Phenylthioethyl Chloride using Phase-Transfer Catalysis
This protocol is designed to maximize the yield of the desired product while minimizing dimer formation.
Materials:
-
Thiophenol
-
1,2-Dichloroethane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, combine 1,2-dichloroethane (5-10 molar equivalents) and tetrabutylammonium bromide (0.02 molar equivalents).
-
In a separate beaker, prepare a solution of sodium hydroxide (1.1 molar equivalents) in water. Cool the solution to room temperature.
-
Add the thiophenol (1.0 molar equivalent) to the aqueous NaOH solution and stir until a clear solution of sodium thiophenoxide is formed.
-
Transfer the aqueous sodium thiophenoxide solution to the addition funnel.
-
With vigorous stirring, add the sodium thiophenoxide solution dropwise to the 1,2-dichloroethane/TBAB mixture over 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 4-6 hours, or until TLC/GC analysis indicates the consumption of thiophenol.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the excess 1,2-dichloroethane.
-
Purify the crude product by fractional vacuum distillation to obtain pure phenylthioethyl chloride.
Visualizations
Caption: Reaction pathway for the synthesis of phenylthioethyl chloride and the formation of the dimer byproduct.
Caption: Troubleshooting workflow for minimizing dimer formation in phenylthioethyl chloride synthesis.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. Phase-transfer-catalyzed asymmetric synthesis of axially chiral anilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloroethyl phenyl sulfide 98 5535-49-9 [sigmaaldrich.com]
- 4. 2-Chloroethyl phenyl sulfide C101832 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 5. 2-Chloroethyl phenyl sulfide, 98% | Fisher Scientific [fishersci.ca]
- 6. EP2022771A1 - Method for purifying alkyl aromatic compounds - Google Patents [patents.google.com]
"improving the stability of 2-chloroethyl phenyl sulfide in solution"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-chloroethyl phenyl sulfide (CEPS) in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is 2-chloroethyl phenyl sulfide (CEPS) and why is its stability a concern?
A1: 2-Chloroethyl phenyl sulfide (CEPS), with the chemical formula C8H9ClS, is an organosulfur compound used as a reagent in organic synthesis and as a simulant for chemical warfare agents like mustard gas.[1][2] Its stability is a critical concern because it is susceptible to degradation, which can alter its chemical properties, affect experimental outcomes, and lead to the formation of impurities that may interfere with subsequent reactions or analyses.
Q2: What are the primary degradation pathways for CEPS in solution?
A2: CEPS primarily degrades through three main pathways:
-
Hydrolysis/Solvolysis: This is the most common degradation route, especially in the presence of water or other protic solvents like alcohols.[3] The molecule undergoes nucleophilic substitution, where the chloride is displaced by a hydroxyl group (from water) or an alkoxide group (from alcohol), forming 2-hydroxyethyl phenyl sulfide (HEPS) or an ether derivative, respectively.[3] This reaction often proceeds through a reactive cyclic sulfonium ion intermediate.[4]
-
Elimination: Under certain conditions, particularly with the presence of a base, CEPS can undergo an elimination reaction to form phenyl vinyl sulfide.[5]
-
Oxidation: The sulfur atom in CEPS can be oxidized by strong oxidizing agents or photocatalytically to form 2-chloroethyl phenyl sulfoxide and subsequently 2-chloroethyl phenyl sulfone.[2][5]
Q3: What are the ideal storage and handling conditions for neat CEPS and its solutions?
A3: To ensure maximum stability, CEPS should be handled as a moisture-sensitive and hygroscopic compound.
-
Neat Compound: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated place away from strong oxidizing agents.[6]
-
Solutions: Whenever possible, prepare solutions fresh using dry, aprotic solvents (e.g., acetonitrile, dichloromethane, THF). If a stock solution must be stored, keep it in a tightly capped vial with a PTFE-lined cap, minimize headspace, and store at a low temperature (e.g., 4°C or -20°C) in a desiccated environment.
Q4: Which solvents should be avoided when working with CEPS?
A4: Protic solvents should be avoided for long-term storage. This includes water, alcohols (e.g., methanol, ethanol), and to a lesser extent, primary and secondary amines. CEPS is slightly soluble in water and will readily hydrolyze.[1] In methanol, it has been shown to undergo solvolysis, with a 50% conversion to 2-methoxyethyl ethyl sulfide occurring in 48 hours at room temperature.[3]
Troubleshooting Guide
Q: I ran an analysis (HPLC, GC-MS) of my CEPS solution and see unexpected new peaks. What are they likely to be?
A: The identity of the new peaks depends on your solvent and storage conditions.
-
If your solvent was aqueous or a protic solvent (like methanol): The major new peak is likely the hydrolysis or solvolysis product, such as 2-hydroxyethyl phenyl sulfide (HEPS) or its corresponding ether.[3]
-
If the solution was exposed to air/oxidants or light: You may be observing the oxidation products: 2-chloroethyl phenyl sulfoxide or 2-chloroethyl phenyl sulfone.[2][5]
-
If your solution contained a basic component: An elimination reaction may have occurred, leading to a peak corresponding to phenyl vinyl sulfide.[5]
Q: My CEPS solution appears cloudy or has formed a precipitate. What could be the cause?
A: Cloudiness or precipitation can result from several issues:
-
Hydrolysis Products: The primary hydrolysis product, 2-hydroxyethyl phenyl sulfide, may have different solubility characteristics in your chosen solvent compared to CEPS, potentially causing it to precipitate.
-
Sulfonium Salt Formation: During hydrolysis, intermediate sulfonium salts can form, which may be insoluble in non-polar organic solvents.[3][4]
-
Low Temperature Storage: If you are storing a concentrated solution at low temperatures, the CEPS itself may be freezing or crashing out of solution. Check the freezing point and solubility at your storage temperature.
Q: How can I prepare a stock solution of CEPS for my experiments to maximize its stability?
A: Follow these steps:
-
Choose the Right Solvent: Use a high-purity, anhydrous aprotic solvent such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF). Ensure the solvent is from a freshly opened bottle or has been properly dried.
-
Use Dry Glassware: Dry your glassware in an oven (e.g., at 120°C for several hours) and allow it to cool in a desiccator before use.
-
Work Under Inert Atmosphere: If possible, handle the CEPS and prepare the solution in a glovebox or under a stream of dry nitrogen or argon.
-
Store Properly: Transfer the final solution to a clean, dry vial with a PTFE-lined screw cap. Purge the headspace with inert gas before sealing. Store at low temperature (4°C or -20°C) and protect from light.
Quantitative Stability Data
| Solvent Type | Examples | Relative Instability | Key Degradation Pathway | Notes |
| Aqueous / Protic | Water, Methanol, Ethanol, Buffer Solutions | High | Hydrolysis / Solvolysis | In aqueous solution, CEPS hydrolysis is significant.[7] In methanol, 50% solvolysis is observed within 48 hours at ambient temperature.[3] |
| Aprotic Polar | Acetonitrile, DMF, DMSO, Acetone | Low to Medium | Hydrolysis (if wet) | Stability is generally good, but contingent on the solvent being anhydrous. Trace moisture will lead to slow hydrolysis over time. |
| Aprotic Non-Polar | Dichloromethane (DCM), THF, Hexanes | Low | Hydrolysis (if wet) | Offers the best stability, provided the solvent is rigorously dried and stored under an inert atmosphere to prevent moisture ingress. |
Diagrams and Workflows
Degradation Pathways of CEPS
Caption: Primary degradation pathways of 2-chloroethyl phenyl sulfide (CEPS).
Troubleshooting Workflow for CEPS Degradation
Caption: A decision tree to diagnose the cause of CEPS instability in solution.
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of CEPS in Solution
This protocol outlines a method to quantify the stability of CEPS in a chosen solvent over time.
1. Objective: To determine the degradation rate of CEPS in a specific solvent under defined storage conditions (e.g., temperature, light exposure).
2. Materials:
-
2-Chloroethyl phenyl sulfide (CEPS), ≥98% purity
-
High-purity, anhydrous solvent of choice (e.g., HPLC-grade acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks, pipettes, and autosampler vials (ensure glassware is oven-dried)
-
Analytical balance
3. Experimental Workflow Diagram:
Caption: Workflow for conducting a time-course stability study of CEPS.
4. Procedure:
-
HPLC Method Development (Example):
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Methanol / 1% Acetic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm or 254 nm.
-
Note: This method may require optimization based on your specific column and system.
-
-
Preparation of Solutions:
-
Using an analytical balance, accurately weigh CEPS and dissolve it in the chosen anhydrous solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1.0 mg/mL).
-
Immediately dispense aliquots of this stock solution into multiple autosampler vials, one for each time point in your study (e.g., T=0, 1h, 4h, 8h, 24h, 48h). Cap the vials tightly.
-
-
Sample Incubation and Analysis:
-
Place the vials under the desired storage condition (e.g., in a 25°C incubator, on a lab bench exposed to light, etc.).
-
Immediately inject the T=0 sample into the HPLC to get the initial concentration reading.
-
At each subsequent time point, retrieve one vial and analyze it by HPLC.
-
5. Data Analysis:
-
For each chromatogram, identify and integrate the peak corresponding to CEPS.
-
Calculate the percentage of CEPS remaining at each time point (t) relative to the initial peak area at T=0: % Remaining = (Peak Area at t / Peak Area at T=0) * 100
-
Plot % Remaining versus Time.
-
If the degradation follows first-order kinetics, a plot of ln(% Remaining) versus Time will yield a straight line with a slope equal to the negative of the rate constant (k). The half-life (t½) can then be calculated as t½ = 0.693 / k.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-CHLOROETHYL PHENYL SULFIDE | 5535-49-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ultraviolet Light‐Assisted Decontamination of Chemical Warfare Agent Simulant 2‐Chloroethyl Phenyl Sulfide on Metal‐Loaded TiO2/Ti Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloroethyl Phenyl Sulfide, 25G | Labscoop [labscoop.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Thiophenol Workup Procedures
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted thiophenol from reaction mixtures.
Troubleshooting Guide
Issue: A persistent and unpleasant odor of thiophenol remains after the initial workup.
-
Possible Cause: Thiophenol has a very low odor threshold. Even trace amounts can be highly noticeable. Standard workup procedures may not be sufficient for complete removal.
-
Solution: Implement a quenching step specifically designed to neutralize the odor and residual thiophenol. A common and effective method is to wash the organic layer with a dilute solution of sodium hypochlorite (bleach)[1]. The hypochlorite oxidizes the thiophenol to the less volatile and less odorous diphenyl disulfide[2][3][4].
-
Caution: Ensure your desired product is stable to mild oxidizing conditions. Perform this wash after initial extractions to minimize the amount of thiophenol present. All work involving thiols should be conducted in a well-ventilated fume hood[1].
-
Issue: Emulsion formation during aqueous extraction with base.
-
Possible Cause: The formation of sodium thiophenolate can act as a surfactant, leading to emulsions, especially if the reaction solvent is partially water-miscible (e.g., THF)[5].
-
Solutions:
-
Brine Wash: Before or after the basic wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break emulsions[6].
-
Solvent Modification: If possible, remove the reaction solvent (e.g., THF, acetonitrile) via rotary evaporation before the workup and replace it with a less water-miscible solvent like ethyl acetate or dichloromethane[5][7].
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool to help break up the emulsion.
-
Issue: The desired product is sensitive to basic conditions (e.g., contains an ester), preventing a standard NaOH wash.
-
Possible Cause: Strong bases like sodium hydroxide can hydrolyze sensitive functional groups[8].
-
Solutions:
-
Mildly Basic Wash: Use a weaker base such as saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Thiophenol is acidic enough (pKa ≈ 6.6) to be deprotonated by these bases, while they are less likely to affect sensitive functional groups[2].
-
Oxidative Quenching: As an alternative to acid-base extraction, oxidize the thiophenol to diphenyl disulfide using a mild oxidant like iodine[8]. The disulfide can then be more easily separated by chromatography.
-
Scavenger Resins: Employ a scavenger resin designed to react with and remove thiols. This avoids aqueous workup altogether.
-
Issue: The product and thiophenol have very similar polarities, making chromatographic separation difficult.
-
Possible Cause: The structural similarity between the product and thiophenol can lead to co-elution during column chromatography.
-
Solutions:
-
Chemical Conversion: Convert the unreacted thiophenol into a compound with significantly different polarity.
-
Oxidation: Oxidize the thiophenol to diphenyl disulfide. The disulfide is typically less polar than the corresponding thiol.
-
Alkylation: React the thiophenol with an alkylating agent, such as chloroacetic acid, to form a carboxylic acid derivative. This new, more polar compound can then be easily removed by a basic wash[8].
-
-
Azeotropic Distillation: For thermally stable compounds, azeotropic distillation with formic acid and water has been used to separate phenols from thiophenols, with the thiophenol distilling overhead[9].
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted thiophenol?
There are four main strategies for removing unreacted thiophenol:
-
Extraction: Utilizes the acidic nature of thiophenol to convert it into a water-soluble salt (thiophenolate) with an aqueous base, which is then extracted from the organic phase[2][4].
-
Oxidation: Converts thiophenol into diphenyl disulfide, which has different physical properties and is often easier to separate by chromatography or crystallization[2][3].
-
Scavenging: Uses solid-supported reagents (scavenger resins) to covalently bind and remove thiophenol from the solution, followed by simple filtration[10][11].
-
Chromatography/Distillation: Physical separation methods like flash column chromatography or distillation are effective if the physical properties (polarity, boiling point) of the product and thiophenol are sufficiently different[12][13][14].
Q2: How can I perform a basic aqueous extraction to remove thiophenol?
A standard procedure involves washing the organic layer containing the reaction mixture with a 1M aqueous solution of sodium hydroxide (NaOH). The acidic thiophenol (pKa ≈ 6.6) is deprotonated to form the water-soluble sodium thiophenolate, which partitions into the aqueous layer[2][4]. Typically, this is followed by a water wash and then a brine wash to remove residual base and water before drying the organic layer[6].
Q3: What are some common oxidizing agents used to quench thiophenol?
Common oxidizing agents include:
-
Sodium Hypochlorite (Bleach): A 1:1 mixture of commercial bleach and water can be used as a wash to oxidize thiophenol[1]. This is also highly effective at deodorizing the reaction mixture and glassware.
-
Hydrogen Peroxide: Can be used to oxidize thiols to disulfides[15][16].
-
Iodine (I₂): In the presence of a base like pyridine, iodine rapidly and quantitatively oxidizes thiols to disulfides[8].
-
Air/Oxygen: In the presence of a base, air can slowly oxidize thiophenol to diphenyl disulfide[2][4].
Q4: What is a scavenger resin and how does it work for thiophenol removal?
Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture[11]. For thiophenol, an electrophilic scavenger resin (e.g., one functionalized with an alkyl halide or isocyanate) can be added to the reaction mixture. The resin reacts with the nucleophilic thiophenol, covalently binding it to the solid support. The resin is then simply filtered off, leaving a cleaner product solution. This method is particularly useful for parallel synthesis or when aqueous workups are problematic[10].
Q5: Can I remove thiophenol by distillation?
Yes, if your product is not volatile and is thermally stable. Thiophenol has a boiling point of 169 °C at atmospheric pressure[2]. Vacuum distillation can be used to lower the boiling point and remove the thiophenol[13]. Steam distillation is another effective method for separating thiophenol from non-volatile materials[12][17].
Data Presentation
| Workup Method | Principle | Advantages | Disadvantages | Best Suited For |
| Basic Extraction | Acid-base chemistry; deprotonation to form a water-soluble salt[2][4]. | Fast, inexpensive, and effective for large quantities. | Can cause emulsions; not suitable for base-sensitive products[8]. | Base-stable products where thiophenol is the main acidic impurity. |
| Oxidative Quench | Redox chemistry; conversion to diphenyl disulfide[2][3]. | Effective for trace amounts and odor removal; creates a product with different polarity for easier separation. | Product must be stable to oxidants; introduces additional reagents that may need removal. | Products sensitive to base but stable to mild oxidation. |
| Scavenger Resins | Covalent sequestration on a solid support[10][11]. | High selectivity; no aqueous workup required; simplifies purification. | Can be expensive; may require screening for optimal resin; slower than extraction. | High-throughput synthesis; purification of sensitive or highly polar compounds. |
| Chromatography | Differential adsorption based on polarity[14]. | Can provide very high purity in a single step. | Can be time-consuming and require large solvent volumes; difficult if polarities are similar. | Products with significantly different polarity from thiophenol. |
| Distillation | Separation based on differences in boiling points[12][13]. | Effective for large scales and can be very clean. | Product must be thermally stable and non-volatile; requires specialized equipment. | Thermally stable, non-volatile products. |
Experimental Protocols
Protocol 1: Standard Extractive Workup with NaOH
-
Solvent Choice: Ensure the reaction mixture is in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). If the reaction was performed in a water-miscible solvent like THF or acetonitrile, remove it under reduced pressure and redissolve the residue in an appropriate extraction solvent[5].
-
First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous NaOH solution.
-
Extraction: Stopper the funnel, invert, and vent. Shake for 30-60 seconds, venting periodically to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with 1M NaOH (steps 3-4) one more time to ensure complete removal.
-
Neutralization and Final Washes: Wash the organic layer with an equal volume of water, followed by an equal volume of saturated aqueous NaCl (brine) to remove residual NaOH and water[6].
-
Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter or decant the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Mandatory Visualization
Caption: Decision tree for selecting a thiophenol workup procedure.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Thiophenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiophenol [chemeurope.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. reddit.com [reddit.com]
- 9. US2339576A - Separation of phenols from thiophenols - Google Patents [patents.google.com]
- 10. suprasciences.com [suprasciences.com]
- 11. Bot Detection [iris-biotech.de]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US3734969A - Manufacture of thiophenol - Google Patents [patents.google.com]
- 14. Separation of the hydrodesulphurisation products of thiophene by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. zobodat.at [zobodat.at]
- 17. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Chloroethyl Phenyl Sulfide vs. Sulfur Mustard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity and biological effects of 2-chloroethyl phenyl sulfide (CEPS) and the chemical warfare agent sulfur mustard (HD). By presenting key experimental data and methodologies, this document aims to inform research and development efforts in toxicology, pharmacology, and the creation of effective countermeasures.
Chemical Structures and Properties
2-Chloroethyl phenyl sulfide (CEPS) is a monofunctional alkylating agent often used as a simulant for the bifunctional sulfur mustard due to structural similarities. However, their reactivity and biological consequences differ significantly, primarily due to the presence of one versus two reactive chloroethyl groups.
| Property | 2-Chloroethyl Phenyl Sulfide (CEPS) | Sulfur Mustard (HD) |
| Chemical Formula | C₈H₉ClS | C₄H₈Cl₂S |
| Molar Mass | 172.67 g/mol | 159.08 g/mol |
| Appearance | Clear, colorless to pale yellow liquid | Colorless to yellow or brown oily liquid |
| Boiling Point | 90-91 °C at 1 mmHg | 217 °C (decomposes) |
| Density | 1.174 g/mL at 25 °C | 1.27 g/mL at 25 °C |
| Functionality | Monofunctional alkylating agent | Bifunctional alkylating agent |
Comparative Reactivity
The defining difference in reactivity between CEPS and sulfur mustard lies in their functionality. Sulfur mustard's two chloroethyl arms allow it to form intra- and inter-strand DNA cross-links, a highly cytotoxic lesion that is difficult for cells to repair.[1] CEPS, with only one reactive arm, can only form mono-adducts with biological macromolecules.
Hydrolysis
The rate-limiting step for the reaction of sulfur mustard in aqueous media is the formation of a cyclic sulfonium ion intermediate.[2] This intermediate is highly reactive towards nucleophiles, including water. The hydrolysis of sulfur mustard is a critical detoxification pathway, but it also leads to the formation of toxic byproducts.
Experimental Protocol: Determination of Hydrolysis Rate
A common method for determining the hydrolysis rate of alkylating agents involves monitoring the disappearance of the parent compound over time using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
2-chloroethyl phenyl sulfide or sulfur mustard
-
Buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Internal standard for GC-MS analysis
-
Thermostated reaction vessel
-
GC-MS system
Procedure:
-
A stock solution of the alkylating agent is prepared in a suitable organic solvent.
-
A known concentration of the alkylating agent is added to the pre-warmed buffered aqueous solution in the reaction vessel, and the timing is started.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The reaction in the aliquot is quenched, and the remaining alkylating agent is extracted into an organic solvent containing an internal standard.
-
The organic extracts are analyzed by GC-MS to quantify the concentration of the alkylating agent.
-
The natural logarithm of the concentration is plotted against time. The slope of the resulting linear plot corresponds to the negative of the first-order rate constant (k).
-
The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k.
Comparative Toxicity
The difference in reactivity is directly reflected in the toxicity of these compounds. The bifunctionality of sulfur mustard makes it a much more potent cytotoxic agent than its monofunctional analogues.
| Compound | Route of Administration | LD₅₀ (mg/kg) in Mice |
| Sulfur Mustard (HD) | Percutaneous | 9.7 |
| Subcutaneous | 13.5 | |
| Oral | 19.3 | |
| Intraperitoneal | 4.8 | |
| 2-Chloroethyl Ethyl Sulfide (CEES) | Percutaneous | 1425 |
| Subcutaneous | 100 | |
| Oral | 566 | |
| Intraperitoneal | 17.7 |
Data for CEES is used as a proxy for CEPS due to the lack of direct comparative studies for CEPS and its structural similarity.
Cellular Signaling Pathways
Exposure to these alkylating agents triggers a cascade of cellular signaling events, ultimately leading to inflammation, cell cycle arrest, and apoptosis. Studies using CEES as a sulfur mustard analog have elucidated some of the key pathways involved.
Exposure to CEES has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[2][6] This activation is linked to the production of pro-inflammatory mediators and can lead to tissue injury. The proposed mechanism involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which in turn activates these signaling cascades.[6]
Experimental Workflow for Reactivity Analysis
The following diagram illustrates a typical workflow for comparing the reactivity of CEPS and sulfur mustard.
Logical Relationship of Reactivity and Toxicity
The chemical reactivity of these agents is intrinsically linked to their biological toxicity. The ability of sulfur mustard to form cross-links is a direct result of its bifunctional nature, leading to more severe and persistent cellular damage compared to the mono-adducts formed by CEPS.
Conclusion
While 2-chloroethyl phenyl sulfide serves as a useful simulant for sulfur mustard in certain experimental contexts, it is crucial for researchers to recognize the fundamental differences in their reactivity and resulting toxicity. Sulfur mustard's bifunctionality leads to significantly higher reactivity and the formation of highly cytotoxic DNA cross-links, making it a much more potent chemical threat. Understanding these differences is paramount for the development of effective medical countermeasures and decontamination strategies. The experimental protocols and signaling pathway information provided in this guide offer a framework for further investigation into the mechanisms of action of these hazardous compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of MAPK/AP-1 signaling pathway in lung injury induced by 2-chloroethyl ethyl sulfide, a mustard gas analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chloroethylating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chloroethylation, the introduction of a 2-chloroethyl (-CH₂CH₂Cl) group into a molecule, is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents. The reactivity of the chloroethyl group makes it a valuable precursor for further functionalization and a key pharmacophore in several classes of drugs, most notably as DNA alkylating agents in cancer chemotherapy. The choice of chloroethylating agent is critical and depends on the substrate, desired selectivity, and reaction conditions. This guide provides an objective comparison of common chloroethylating agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison of Chloroethylating Agents
The efficiency and selectivity of chloroethylating agents can vary significantly. The following tables summarize quantitative data from various studies to provide a comparative overview. It is important to note that reaction conditions such as solvent, temperature, and catalyst can greatly influence the outcome.
Table 1: Chloroethylation of Aromatic Compounds
| Substrate | Chloroethylating Agent/System | Catalyst | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Anisole | Paraformaldehyde / HCl | Acetic Acid | 15-20 | 5 | 4-(Chloromethyl)anisole / 2-(Chloromethyl)anisole | ~64 / ~20 | [1] |
| Benzene | Chloroethyl methyl ether | AlCl₃ in Ionic Liquid | RT | - | Benzyl chloride | 84-92 (Conversion) | [2] |
| Toluene | Paraformaldehyde / HCl | ZnCl₂/AcOH/H₂SO₄/PEG-800 | 50 | 8 | Chloromethylated Toluene | Good to Excellent | [3] |
| Cumene | Paraformaldehyde / HCl | ZnCl₂ | 42-48 | - | High ratio of chloromethylated product | - | [4] |
| Anisole | Paraformaldehyde / HCl | TiCl₄ | 0-5 | - | High ratio of chloromethylated product | - | [4] |
Table 2: Chloroethylation of Alcohols and Other Nucleophiles
| Substrate | Chloroethylating Agent | Conditions | Product | Yield (%) | Reference |
| Aromatic Alcohols | AlCl₃ in 1,4-dioxane | 70°C, 8-10 h | Corresponding Alkyl Chlorides | >54 | [5] |
| Water | 2-(2-chloroethyl)-N-methyl-1,2-bis(methylsulfonyl)-N-nitrosohydrazinecarboxamide (Compound 1) | pH 7.4, 37°C | 2-Chloroethanol | Higher yield than Compound 2 | [6][7] |
| Water | N-(2-chloroethyl)-2-methyl-1,2-bis(methylsulfonyl)-N-nitrosohydrazinecarboxamide (Compound 2) | pH 7.4, 37°C | 2-Chloroethanol | Lower yield than Compound 1 | [6][7] |
Key Chloroethylating Agents: Mechanisms and Applications
Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used reagent for the conversion of alcohols to alkyl chlorides.[8][9] Its primary advantages are the clean reaction profile, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, simplifying product purification.[9]
Mechanism: The reaction of thionyl chloride with alcohols typically proceeds through an SNi (internal nucleophilic substitution) mechanism, which results in the retention of stereochemistry. The alcohol first attacks the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion to form a chlorosulfite intermediate. The chloride then attacks the carbon atom from the same face, leading to the final product with retained configuration.
Experimental Protocol: General Procedure for the Conversion of an Alcohol to a Chloroethyl Derivative
-
To a solution of the alcohol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution. A slight excess of thionyl chloride is often used to ensure complete conversion.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water to neutralize the excess thionyl chloride and HCl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude chloroethyl derivative.
-
Purify the crude product by distillation or column chromatography.
Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a source of chlorine and is used for the chlorination of various organic compounds, including alkanes, alkenes, and aromatics.[10] It is generally less reactive than thionyl chloride for the conversion of alcohols to alkyl chlorides but can be effective under specific conditions.[10]
Mechanism: The chlorination with sulfuryl chloride often proceeds via a free radical mechanism, especially when initiated by light or a radical initiator like AIBN. In the case of aromatic compounds, it can also act as an electrophilic chlorinating agent, particularly with a Lewis acid catalyst.
Blanc Chloromethylation
The Blanc chloromethylation is a classic method for introducing a chloromethyl group (-CH₂Cl) onto an aromatic ring.[2][11] This reaction utilizes formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[2][11] While technically a chloromethylation, it is a key method for producing benzyl chloride derivatives which are structurally related to chloroethylated compounds and can be precursors to them. A major drawback of this method is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether.[11]
Mechanism: The reaction proceeds via electrophilic aromatic substitution. The Lewis acid activates formaldehyde, which is then attacked by the electron-rich aromatic ring to form a benzyl alcohol intermediate. This intermediate is subsequently converted to the corresponding benzyl chloride by hydrogen chloride.
Experimental Protocol: Chloromethylation of Anisole [1]
-
Charge a reaction flask with a suitable solvent (e.g., toluene) and paraformaldehyde.
-
Heat the mixture to approximately 40°C with stirring.
-
Cool the reaction mass to about 15°C and add acetic acid followed by anisole.
-
Maintain the temperature between 15°C and 20°C while continuously bubbling hydrogen chloride gas through the reaction mixture for 5 hours.
-
After the reaction period, stop the HCl addition and purge the system with nitrogen gas for one hour.
-
Wash the reaction mixture with water.
-
The organic layer containing the chloromethylated anisole products can then be separated and analyzed (e.g., by GC) to determine the product distribution and yield.
Chloroethylnitrosoureas and Related Antineoplastic Agents
In the realm of medicinal chemistry, several chloroethylating agents are designed as prodrugs that release a reactive chloroethylating species in vivo. These are particularly important as anticancer agents that alkylate DNA.[6][7] Examples include 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE), which is a potent chloroethylating agent.[6][7] The efficiency of these agents is often evaluated by their ability to cross-link DNA. Chloroethylating sulfonyl hydrazines typically show higher yields of chloroethylation and DNA cross-links compared to chloroethyl nitrosoureas.[6]
Visualizing Reaction Pathways and Workflows
Mechanism of SNi Reaction of an Alcohol with Thionyl Chloride
References
- 1. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]
- 6. Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 9. Thionyl chloride- a Sulfinyl Halide_Chemicalbook [chemicalbook.com]
- 10. Comparing China Thionyl chloride with Other Chlorinating Agents [hangdachem.com]
- 11. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
Comparative Cross-Reactivity Analysis of a Monoclonal Antibody Against 2-Chloroethyl Phenyl Sulfide
For Research and Professional Use Only. Data presented is hypothetical and for illustrative purposes.
This guide provides a comparative analysis of the cross-reactivity of a novel monoclonal antibody raised against 2-chloroethyl phenyl sulfide (CEPS). CEPS is a recognized simulant for the chemical warfare agent sulfur mustard, and the development of specific antibodies is crucial for the creation of sensitive and selective detection assays.[1] This document outlines the binding characteristics of this antibody against CEPS and a panel of structurally related analogues. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the antibody's specificity and potential applications.
Quantitative Cross-Reactivity Data
The specificity of the anti-CEPS monoclonal antibody was determined using a competitive enzyme-linked immunosorbent assay (ELISA). The following tables summarize the cross-reactivity of the antibody with various structural analogues of CEPS. The cross-reactivity is expressed as the percentage of binding relative to CEPS, calculated from the concentrations required to achieve 50% inhibition of the assay signal (IC50).
Table 1: Structures of 2-Chloroethyl Phenyl Sulfide and its Analogs
| Compound ID | Compound Name | Structure |
| CEPS | 2-Chloroethyl phenyl sulfide | C₆H₅SCH₂CH₂Cl |
| CEPS-OH | 2-Hydroxyethyl phenyl sulfide | C₆H₅SCH₂CH₂OH |
| CEPS-CN | 2-Cyanoethyl phenyl sulfide | C₆H₅SCH₂CH₂CN |
| P-Me-CEPS | 2-Chloroethyl (p-tolyl) sulfide | CH₃C₆H₄SCH₂CH₂Cl |
| P-Cl-CEPS | 2-Chloroethyl (p-chlorophenyl) sulfide | ClC₆H₄SCH₂CH₂Cl |
| Bromo-EPS | 2-Bromoethyl phenyl sulfide | C₆H₅SCH₂CH₂Br |
| CEES | 2-Chloroethyl ethyl sulfide | CH₃CH₂SCH₂CH₂Cl |
Table 2: Cross-Reactivity of the Anti-CEPS Monoclonal Antibody
| Compound ID | IC50 (ng/mL) | Cross-Reactivity (%)* |
| CEPS | 15.2 | 100 |
| CEPS-OH | 305.8 | 5.0 |
| CEPS-CN | 894.1 | 1.7 |
| P-Me-CEPS | 48.9 | 31.1 |
| P-Cl-CEPS | 25.3 | 60.1 |
| Bromo-EPS | 18.1 | 83.9 |
| CEES | > 10,000 | < 0.15 |
*Cross-Reactivity (%) = (IC50 of CEPS / IC50 of Analog) x 100
Experimental Protocols
The following is a detailed protocol for the indirect competitive ELISA used to determine the cross-reactivity of the anti-CEPS monoclonal antibody.
Reagents and Materials
-
Coating Antigen: CEPS conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA), 1 µg/mL in coating buffer.
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 5% non-fat dry milk in PBST.
-
Primary Antibody: Anti-CEPS monoclonal antibody, diluted in blocking buffer.
-
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-mouse IgG, diluted in blocking buffer.
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Analytes: CEPS and its analogues, serially diluted in blocking buffer.
-
96-well microtiter plates.
-
Microplate reader.
Assay Procedure
-
Coating: 100 µL of the coating antigen solution was added to each well of a 96-well microtiter plate. The plate was incubated overnight at 4°C.
-
Washing: The coating solution was discarded, and the plate was washed three times with 200 µL of wash buffer per well.
-
Blocking: 200 µL of blocking buffer was added to each well, and the plate was incubated for 2 hours at room temperature.
-
Washing: The blocking buffer was discarded, and the plate was washed three times with wash buffer.
-
Competitive Reaction: 50 µL of the serially diluted analytes (CEPS and its analogues) and 50 µL of the anti-CEPS monoclonal antibody were added to each well. The plate was incubated for 1 hour at 37°C.
-
Washing: The solution was discarded, and the plate was washed five times with wash buffer.
-
Secondary Antibody Incubation: 100 µL of the HRP-conjugated secondary antibody was added to each well. The plate was incubated for 1 hour at 37°C.
-
Washing: The secondary antibody solution was discarded, and the plate was washed five times with wash buffer.
-
Substrate Reaction: 100 µL of TMB substrate was added to each well. The plate was incubated in the dark at room temperature for 15 minutes.
-
Stopping the Reaction: 50 µL of stop solution was added to each well to stop the color development.
-
Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader.
-
Data Analysis: A standard curve was generated by plotting the OD values against the logarithm of the CEPS concentration. The IC50 values for CEPS and each analogue were determined from their respective inhibition curves.
Visualizations
Experimental Workflow
Caption: Workflow of the indirect competitive ELISA for CEPS.
Structural Relationship and Cross-Reactivity
Caption: Structural similarity dictates antibody cross-reactivity.
References
Efficacy of 2-Chloroethyl Phenyl Sulfide as an Alkylating Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-chloroethyl phenyl sulfide as an alkylating agent against established alternatives, including chlorambucil, busulfan, and cyclophosphamide. The information is intended to assist researchers in selecting appropriate alkylating agents for their specific applications.
Executive Summary
2-Chloroethyl phenyl sulfide, a structural analog of sulfur mustard, demonstrates potential as an alkylating agent, a class of compounds that introduce alkyl groups into nucleophilic sites of organic molecules. Its efficacy, however, must be carefully weighed against that of well-characterized and widely used alkylating agents in research and medicine. This guide presents a comparative overview of their mechanisms of action, and a standardized protocol for assessing their alkylating activity. While direct comparative quantitative data for 2-chloroethyl phenyl sulfide against other agents under identical conditions is limited in publicly available literature, this guide provides a framework for such evaluation.
Mechanism of Action
Alkylating agents primarily exert their effects by covalently modifying biological macromolecules, most notably DNA. This modification can disrupt cellular processes, leading to cytotoxicity, which is harnessed in chemotherapy. The reactivity of these agents varies, influencing their potency and specificity.
2-Chloroethyl Phenyl Sulfide: As a sulfur mustard simulant, 2-chloroethyl phenyl sulfide is expected to alkylate DNA, primarily at the N7 position of guanine residues.[1] Its monofunctional nature suggests it forms single adducts rather than the cross-links characteristic of bifunctional agents like sulfur mustard itself.
Chlorambucil: A nitrogen mustard derivative, chlorambucil is a bifunctional alkylating agent that forms interstrand and intrastrand cross-links in DNA, leading to inhibition of DNA replication and transcription.[2]
Busulfan: This alkyl sulfonate acts as a bifunctional alkylating agent, primarily forming DNA-DNA intrastrand cross-links.[3]
Cyclophosphamide: A prodrug, cyclophosphamide is metabolically activated in the liver to its active alkylating metabolites, phosphoramide mustard and acrolein.[4] Phosphoramide mustard is a bifunctional alkylating agent that forms DNA cross-links.[4]
Comparative Data on Alkylating Efficacy
A standardized colorimetric assay using 4-(4-nitrobenzyl)pyridine (NBP) is a well-established method for determining the alkylating activity of various compounds.[5][6][7][8] The reaction of an alkylating agent with NBP produces a colored product, the absorbance of which is proportional to the alkylating activity.
| Alkylating Agent | Relative Alkylating Activity (NBP Assay, Absorbance at 540 nm) | Key Features |
| 2-Chloroethyl Phenyl Sulfide | Data to be generated | Monofunctional, sulfur mustard simulant |
| Chlorambucil | Data to be generated | Bifunctional nitrogen mustard, aromatic |
| Busulfan | Data to be generated | Bifunctional alkyl sulfonate |
| Cyclophosphamide (activated) | Data to be generated | Bifunctional nitrogen mustard, requires metabolic activation |
Experimental Protocols
Synthesis of 2-Chloroethyl Phenyl Sulfide
A common method for the synthesis of 2-chloroethyl phenyl sulfide involves the nucleophilic substitution of a haloalkane with a thiolate.
Materials:
-
Thiophenol
-
Sodium ethoxide
-
1-Bromo-2-chloroethane
-
Anhydrous ethanol
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide (0.20 mol) in 200 ml of anhydrous ethanol.
-
To this solution, add thiophenol (15.0 g, 0.136 mol) and stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve 1-bromo-2-chloroethane in 100 ml of ethanol.
-
Add the thiophenol-ethoxide mixture to the 1-bromo-2-chloroethane solution.
-
Stir the resulting mixture at room temperature for 3 hours.
-
Pour the reaction mixture into 300 ml of water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic layers and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography.
Comparative Alkylating Activity Assessment using the 4-(4-nitrobenzyl)pyridine (NBP) Assay
This protocol allows for the quantitative comparison of the alkylating efficacy of different agents.
Materials:
-
4-(4-nitrobenzyl)pyridine (NBP)
-
Alkylating agents (2-chloroethyl phenyl sulfide, chlorambucil, busulfan, activated cyclophosphamide)
-
Appropriate solvent (e.g., methanol, acetone)
-
Ethyl acetate
-
Sodium hydroxide (5 N)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the alkylating agents and NBP in a suitable solvent.
-
In a series of test tubes, add a defined concentration of each alkylating agent to a solution of NBP.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by chilling the tubes on ice.
-
Add 0.6 mL of an ethyl acetate/acetone mixture (5:2 v/v) to each tube.
-
Add 1.0 mL of 5 N sodium hydroxide to develop the color.
-
Vortex the mixture for 30 seconds.
-
Separate the organic phase.
-
Measure the absorbance of the organic phase at 540 nm using a spectrophotometer exactly 1.75 minutes after the addition of NaOH.[5]
-
A blank reaction containing only the solvent and NBP should be run as a negative control.
-
The absorbance values provide a relative measure of the alkylating activity of each compound.
Visualizations
General Mechanism of DNA Alkylation
The following diagram illustrates the general mechanism by which many alkylating agents, including those discussed, damage DNA.
Experimental Workflow for NBP Assay
The following diagram outlines the key steps in the comparative NBP assay.
Signaling Pathways Potentially Affected by Sulfur Mustard Analogs
Based on studies of sulfur mustard and its analogs, exposure can trigger a cascade of intracellular signaling events, primarily stemming from DNA damage and oxidative stress.
References
- 1. DNA damage: Alkylation [escholarship.org]
- 2. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 3. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur mustard analog induces oxidative stress and activates signaling cascades in the skin of SKH-1 hairless mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Molecules in Sulfur Mustard-Induced Cutaneous Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine by different alkylating agents [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Fleeting Intermediates of 2-Chloroethyl Phenyl Sulfide Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of sulfur-containing compounds is paramount. This guide provides a comparative analysis of the reaction intermediates of 2-chloroethyl phenyl sulfide, a compound often used as a simulant for sulfur mustards. By examining experimental data and established mechanistic principles, we can elucidate the transient species that govern the reactivity of this important molecule.
The reactions of 2-chloroethyl phenyl sulfide are characterized by the significant influence of the sulfur atom on the reaction pathway. This phenomenon, known as neighboring group participation or anchimeric assistance, leads to the formation of a highly reactive cyclic intermediate. This guide will delve into the identity of this intermediate, compare its formation and reactivity with related compounds, and provide detailed experimental protocols for its study.
The Episulfonium Ion: A Key Transient Species
The central intermediate in the nucleophilic substitution reactions of 2-chloroethyl phenyl sulfide is a cyclic sulfonium ion, also known as an episulfonium or thiiranium ion. This three-membered ring is formed through an intramolecular SN2 reaction, where the lone pair of electrons on the sulfur atom attacks the carbon atom bearing the chlorine, displacing the chloride ion.[1][2] This initial step is typically the rate-determining step of the overall reaction. The resulting episulfonium ion is highly strained and, therefore, very susceptible to attack by nucleophiles.
The formation of this cyclic intermediate has a profound impact on the stereochemistry and reaction rate. The double SN2 mechanism (intramolecular cyclization followed by intermolecular nucleophilic attack) results in an overall retention of configuration at the carbon center. Furthermore, the rate of reaction is significantly accelerated compared to analogous compounds lacking a participating neighboring group. For instance, it has been reported that Ph-S-CH2-CH2-Cl reacts with water 600 times faster than CH3-CH2-CH2-Cl, highlighting the powerful anchimeric assistance of the phenylthio group.[1]
Comparative Reactivity and Alternative Pathways
While the formation of the episulfonium ion is the dominant pathway in nucleophilic substitution reactions, the ultimate products depend on the nucleophile and the reaction conditions. In the presence of water, the primary product is 2-hydroxyethyl phenyl sulfide.[3] However, other nucleophiles can lead to a variety of products.
Beyond substitution, 2-chloroethyl phenyl sulfide can undergo other transformations. Oxidation of the sulfur atom can occur, leading to the formation of 2-chloroethyl phenyl sulfoxide and subsequently 2-chloroethyl phenyl sulfone.[4] Under certain conditions, elimination reactions can also take place, yielding phenyl vinyl sulfide.[5]
To provide a clearer picture of its reactivity, the following table compares the reaction of 2-chloroethyl phenyl sulfide with its aliphatic analog, 2-chloroethyl ethyl sulfide (CEES), a commonly used sulfur mustard simulant.
| Feature | 2-Chloroethyl Phenyl Sulfide | 2-Chloroethyl Ethyl Sulfide (CEES) |
| Key Intermediate | Phenyl-substituted episulfonium ion | Ethyl-substituted episulfonium ion |
| Relative Reactivity | Generally more reactive due to the electronic influence of the phenyl group. | Serves as a standard simulant for sulfur mustard reactivity studies. |
| Hydrolysis Products | 2-Hydroxyethyl phenyl sulfide | 2-Hydroxyethyl ethyl sulfide (HEES) |
| Other Products | Phenyl vinyl sulfide (elimination), 2-chloroethyl phenyl sulfone (oxidation)[4] | Dimeric sulfonium ions (at high concentrations) |
Experimental Data & Protocols
The identification and characterization of the reaction intermediates and products of 2-chloroethyl phenyl sulfide rely on a combination of kinetic studies and spectroscopic analysis.
Key Experimental Findings:
| Parameter | Sulfur Mustard (bis(2-chloroethyl) sulfide) | Notes |
| Hydrolysis Half-life | Varies significantly with conditions (e.g., temperature, pH, solvent) | The formation of the episulfonium ion is the rate-limiting step. |
| Reaction with Nucleophiles | Reacts readily with a wide range of nucleophiles. | The rate is largely independent of the specific nucleophile, confirming the SN1-like nature of the overall process after the initial cyclization. |
Experimental Protocols:
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification:
-
Sample Preparation: A reaction mixture containing 2-chloroethyl phenyl sulfide and the desired nucleophile (e.g., water in a suitable solvent) is allowed to react for a specific time. The reaction is then quenched, and the organic components are extracted using a suitable solvent like dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of reactants and products.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu) to capture the mass spectra of all components.
-
-
Data Analysis: The retention times and mass fragmentation patterns of the observed peaks are compared with known standards or library data to identify the reaction products.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring:
-
Sample Preparation: The reaction can be carried out directly in an NMR tube using a deuterated solvent. A known concentration of 2-chloroethyl phenyl sulfide is dissolved in the solvent, and the nucleophile is added to initiate the reaction.
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei: 1H and 13C NMR spectra are acquired at regular intervals.
-
Parameters: Standard acquisition parameters are used, with sufficient relaxation delays to ensure quantitative accuracy.
-
-
Data Analysis: The disappearance of the reactant signals and the appearance of new signals corresponding to the products are monitored over time. Integration of the peaks allows for the quantification of the relative concentrations of each species, enabling the determination of reaction kinetics.
Visualizing the Reaction Pathway
To better illustrate the mechanistic relationships, the following diagrams outline the key reaction pathways of 2-chloroethyl phenyl sulfide.
Caption: Reaction pathways of 2-chloroethyl phenyl sulfide.
Caption: Experimental workflow for studying reaction intermediates.
References
- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. Buy 2-Chloroethyl phenyl sulfide | 5535-49-9 [smolecule.com]
- 4. 2-CHLOROETHYL PHENYL SULFIDE | 5535-49-9 [chemicalbook.com]
- 5. Ultraviolet Light‐Assisted Decontamination of Chemical Warfare Agent Simulant 2‐Chloroethyl Phenyl Sulfide on Metal‐Loaded TiO2/Ti Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
"literature comparison of 2-chloroethyl phenyl sulfide synthesis methods"
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Chloroethyl phenyl sulfide is a valuable building block in the synthesis of various pharmaceuticals and other specialty chemicals. This guide provides a comparative analysis of common synthetic methods for 2-chloroethyl phenyl sulfide, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.
Comparison of Synthesis Methods
The selection of a synthetic route for 2-chloroethyl phenyl sulfide depends on factors such as starting material availability, desired yield and purity, and scalability. Below is a summary of three common methods with their key performance indicators.
| Method | Starting Materials | Reagents & Solvents | Reaction Time | Yield | Purity (after purification) |
| Method 1: Nucleophilic Substitution with 1-Bromo-2-chloroethane | Thiophenol, 1-Bromo-2-chloroethane | Sodium ethoxide, Ethanol | ~3.25 hours | 74%[1] | ≥98%[2][3] |
| Method 2: Chlorination of 2-(Phenylthio)ethanol | 2-(Phenylthio)ethanol | a) Thionyl chloride, Chloroformb) 2,4,6-trichloro[4][5][6]triazine, DMF, CH₂Cl₂ | a) ~6 hoursb) Not specified | a) 75-85%[5]b) ~98% | ≥98%[2][3] |
| Method 3: Nucleophilic Substitution with 1,2-Dichloroethane | Thiophenol, 1,2-Dichloroethane | Base (e.g., NaOH), Phase-transfer catalyst (optional) | Variable | Moderate to high (expected) | ≥98% (expected after purification)[2][3] |
Experimental Protocols
Method 1: Nucleophilic Substitution of Thiophenol with 1-Bromo-2-chloroethane
This method relies on the deprotonation of thiophenol to form a potent nucleophile that subsequently displaces the bromide ion from 1-bromo-2-chloroethane.
Procedure:
-
A solution of sodium ethoxide (0.20 mol) in 200 ml of anhydrous ethanol is prepared.
-
To this solution, benzenethiol (15.0 g, 0.136 mol) is added, and the mixture is stirred at room temperature for 15 minutes.
-
A solution of 1-bromo-2-chloroethane in 100 ml of ethanol is then added to the reaction mixture.
-
The resulting mixture is stirred at room temperature for 3 hours.
-
After the reaction is complete, the mixture is poured into 300 ml of water and extracted three times with ether.
-
The combined organic layers are dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography using a heptane/ethyl acetate gradient (100 to 97/3) as the eluent to yield 2-chloroethyl phenyl sulfide.[1]
Method 2: Chlorination of 2-(Phenylthio)ethanol
This approach involves the conversion of the hydroxyl group of 2-(phenylthio)ethanol into a chloride. Two common chlorinating agents for this transformation are thionyl chloride and 2,4,6-trichloro[4][5][6]triazine.
Procedure with Thionyl Chloride (adapted from a general method):
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and condenser, a solution of 2-(phenylthio)ethanol (1.0 mol) in dry chloroform is prepared.
-
A solution of thionyl chloride (1.1 mol) in dry chloroform is added dropwise to the stirred solution over a period of approximately 2 hours. The reaction is mildly exothermic and may require gentle heating to maintain a gentle reflux.
-
The reaction mixture is stirred vigorously for an additional 4 hours after the addition is complete.
-
The chloroform is then distilled off on a steam bath.
-
The residue is distilled under reduced pressure to yield 2-chloroethyl phenyl sulfide.[5]
Procedure with 2,4,6-Trichloro[4][5][6]triazine: While a detailed, step-by-step protocol is not readily available, the synthesis involves reacting 2-phenylsulfanyl-ethanol with 2,4,6-trichloro[4][5][6]triazine in a solvent system of DMF and CH₂Cl₂. This method has been reported to produce a very high yield of approximately 98%.
Method 3: Nucleophilic Substitution of Thiophenol with 1,2-Dichloroethane
This method is an adaptation of the Williamson ether synthesis, where a thiolate anion displaces a chloride from 1,2-dichloroethane.[6][7][8] The primary challenge with this route is the potential for a second substitution to form 1,2-bis(phenylthio)ethane. To favor the desired monosubstitution product, an excess of 1,2-dichloroethane is typically used. The reaction can be sluggish and may benefit from the use of a phase-transfer catalyst, which facilitates the transfer of the thiolate anion from an aqueous phase to the organic phase containing the alkyl halide.[9][10]
General Procedure (Conceptual):
-
Thiophenol is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide) is added to generate the sodium thiophenolate.
-
This is then reacted with an excess of 1,2-dichloroethane.
-
If a phase-transfer catalyst (e.g., a quaternary ammonium salt) is used, the reaction can be performed in a biphasic system (e.g., water and an organic solvent).
-
The reaction mixture is typically stirred at an elevated temperature for several hours.
-
Upon completion, the organic layer is separated, washed, dried, and the solvent is evaporated.
-
The crude product is then purified, likely by vacuum distillation or chromatography, to separate the desired 2-chloroethyl phenyl sulfide from unreacted starting materials and the diaryl sulfide byproduct.
Purity and Potential Impurities
For all methods, purification of the crude product is essential to achieve high purity (typically ≥98%). Common impurities that may be present, depending on the synthetic route, include unreacted starting materials (thiophenol, 1,2-dichloroethane), diphenyl disulfide (from oxidation of thiophenol), and 1,2-bis(phenylthio)ethane (in Method 3).[4] Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for identifying and quantifying these impurities.[4]
Synthesis Pathways Overview
The following diagram illustrates the logical flow of the three discussed synthetic methods for obtaining 2-chloroethyl phenyl sulfide.
Caption: Comparative pathways for the synthesis of 2-chloroethyl phenyl sulfide.
References
- 1. 2-CHLOROETHYL PHENYL SULFIDE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloroethyl phenyl sulfide, 98% | Fisher Scientific [fishersci.ca]
- 3. 2-Chloroethyl phenyl sulfide C101832 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 2-Chloroethyl Phenyl Sulfide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-chloroethyl phenyl sulfide (CEPS), a key intermediate in various chemical syntheses. The following sections detail common analytical techniques, their respective performance metrics, and the experimental protocols to implement them effectively.
Analytical Method Performance
The purity of 2-chloroethyl phenyl sulfide is predominantly assessed using chromatographic techniques, which are adept at separating the primary compound from its impurities. The two most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][2][3]
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[3] In the analysis of industrial-grade CEPS, GC-MS has been successfully employed to identify several process-related impurities, including 1,2-dichloroethane, thiophenol, diethylmalonate, tributylamine, diphenyl disulfide, and 1,2-dithiophenylethane.[1][2][3]
HPLC-UV is particularly useful for the quantitative analysis of specific, often less volatile or thermally labile, impurities.[3] For CEPS, this method has been optimized for the determination of the key impurity, thiophenol.[1][2][3] The validation of this HPLC-UV method has demonstrated excellent precision and accuracy, with relative standard deviations (RSDs) for intra- and interday measurements being less than 1.5% and recoveries in the range of 95.4% to 97.0%.[1][2][3]
A summary of the performance of these methods is presented in the table below.
| Analytical Method | Key Application | Common Impurities Detected | Quantitative Performance Metrics |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile impurities. | 1,2-dichloroethane, thiophenol, diethylmalonate, tributylamine, diphenyl disulfide, 1,2-dithiophenylethane. | Provides relative quantification of identified impurities. |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Quantitative analysis of specific impurities, particularly thiophenol. | Thiophenol | Detection limit for thiophenol: 1.32 x 10⁻⁴ mg mL⁻¹; Recoveries: 95.4% - 97.0%; RSD: < 1.5%.[1][2][3] |
Experimental Workflow
The general workflow for assessing the purity of synthesized 2-chloroethyl phenyl sulfide involves several key stages, from sample preparation to data analysis and reporting. This process ensures accurate and reproducible results.
Caption: General workflow for the purity assessment of 2-chloroethyl phenyl sulfide.
Detailed Experimental Protocols
The following are detailed methodologies for the GC-MS and HPLC-UV analysis of 2-chloroethyl phenyl sulfide, based on established and validated procedures.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
An Agilent 6890-5975 GC-MSD instrument or equivalent.[3]
-
Column: DB-5 fused-silica capillary column (30 m × 0.25 mm i.d., 0.25-μm film thickness).[3]
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp 1: Increase to 150 °C at a rate of 10 °C/min, hold for 2 min
-
Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 min
-
-
Injection Volume: 1 μL
-
Split Ratio: 50:1
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Scan Range: m/z 35-550
Sample Preparation:
-
Dissolve the synthesized 2-chloroethyl phenyl sulfide sample in dichloromethane.
-
Filter the solution through a 0.45 μm filter prior to injection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
Instrumentation:
-
A standard HPLC system with a UV detector.
HPLC Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol and water. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Optimized for the detection of thiophenol (typically around 230-254 nm).
-
Injection Volume: 20 μL
-
Column Temperature: Ambient
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh and dissolve the synthesized 2-chloroethyl phenyl sulfide sample in the mobile phase to a known concentration.
-
Standard Solution: Prepare a stock solution of thiophenol in the mobile phase. Create a series of calibration standards by diluting the stock solution to different concentrations.
Quantification:
-
Construct a calibration curve by plotting the peak area of the thiophenol standards against their concentrations.
-
Determine the concentration of thiophenol in the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the 2-chloroethyl phenyl sulfide by determining the percentage of the main peak area relative to the total peak area of all components. For more accurate quantification of specific impurities, use the external standard method with certified reference standards.
Alternative Purity Assessment Techniques
While GC-MS and HPLC-UV are the primary methods, other analytical techniques can provide complementary information for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the synthesized compound and identify impurities with distinct spectral signatures. Quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard.[4]
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups and to detect certain impurities if their IR absorption bands do not overlap significantly with those of the main compound.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can determine the purity of highly crystalline substances by analyzing the melting point depression caused by impurities.[5][6]
The selection of the most appropriate analytical method or combination of methods will depend on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation. For regulatory submissions in the pharmaceutical industry, a combination of chromatographic and spectroscopic techniques is often required to provide a complete purity profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Benchmarking 2-Chloroethyl Phenyl Sulfide Against Other Mustard Gas Simulants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-chloroethyl phenyl sulfide (CEPS) with other commonly used mustard gas simulants, including 2-chloroethyl ethyl sulfide (CEES), dimethyl sulfide (DMS), and diethyl sulfide (DES). The information presented herein is intended to assist researchers in selecting the most appropriate simulant for their specific experimental needs, with a focus on physicochemical properties, toxicological effects, and reactivity.
Comparative Analysis of Physicochemical Properties
The selection of a suitable mustard gas simulant often depends on its physical and chemical properties, which influence its behavior in experimental settings. The following table summarizes key physicochemical data for CEPS and other common simulants.
| Property | 2-Chloroethyl Phenyl Sulfide (CEPS) | 2-Chloroethyl Ethyl Sulfide (CEES) | Dimethyl Sulfide (DMS) | Diethyl Sulfide (DES) | Sulfur Mustard (HD) |
| Molecular Formula | C8H9ClS | C4H9ClS | (CH3)2S | C4H10S | C4H8Cl2S |
| Molecular Weight ( g/mol ) | 172.67[1] | 124.63[2] | 62.13 | 90.19[3] | 159.08[4] |
| Appearance | Clear colorless liquid[5] | Colorless liquid[2] | Colourless liquid[6] | Colorless oily liquid[3] | Colorless to yellow oily liquid or crystals[7][8] |
| Odor | Faint | Garlic-like | Disagreeable, cabbage-like[6] | Garlic-like[3] | Faint odor of mustard/garlic[7] |
| Density (g/mL at 25°C) | 1.174[9] | 1.07[2] | 0.846 | 0.8362 at 20°C[3] | ~1.27 |
| Boiling Point (°C) | 90-91 at 1 mmHg[9] | 156-157[2] | 37[6] | 92.1[3] | 217 |
| Flash Point (°C) | 104[9] | 52[10] | -38[6] | -6.7[3] | 105 |
| Vapor Pressure | No data available | Low evaporation at room temperature[11] | 53.7 kPa at 20°C[6] | No data available | 0.09 mmHg at 25°C |
| Solubility | Soluble in Chloroform[12] | Hydrophobic[11] | Slightly soluble in water[13] | Less dense than water[3] | Slightly soluble in water, very soluble in fat[14] |
Toxicological Profile and Cellular Effects
Mustard gas and its simulants exert their toxic effects through various mechanisms, primarily by alkylating cellular macromolecules like DNA.[9] This leads to the activation of complex signaling pathways, resulting in cellular damage, inflammation, and apoptosis.
Key Signaling Pathways Implicated in Mustard Gas Toxicity
Several signaling pathways are activated in response to exposure to mustard gas and its simulants. Understanding these pathways is crucial for developing effective countermeasures.
-
DNA Damage Response (DDR): Mustard agents cause DNA damage, which triggers the DDR pathway.[9] This involves the activation of signaling cascades that include ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic unit).[9] The goal of the DDR is to repair DNA lesions; however, excessive damage can overwhelm these repair mechanisms, leading to cell death.[9]
-
MAPK/AP-1 Signaling Pathway: Exposure to CEES has been shown to activate the mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) signaling pathway.[2][5] This pathway is associated with inflammation and cell proliferation.[2][5]
-
TGF-β/SMAD Signaling Pathway: Mustard gas exposure can activate the Transforming Growth Factor-β (TGF-β)/SMAD signaling pathway. This pathway plays a role in tissue fibrosis, a common long-term consequence of mustard gas injury.[15]
Caption: Simplified signaling pathways activated by mustard gas simulants.
Experimental Protocols
Standardized protocols are essential for obtaining reliable and reproducible data when benchmarking mustard gas simulants. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent toxicity of the simulants on cultured cells.
Methodology:
-
Cell Culture: Human keratinocytes or other relevant cell lines are cultured in appropriate media and conditions.
-
Exposure: Cells are treated with a range of concentrations of each simulant (CEPS, CEES, DMS, DES) for a specified duration (e.g., 24 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[16]
-
Data Analysis: The concentration of each simulant that causes a 50% reduction in cell viability (IC50) is calculated to compare their relative cytotoxicity.
Dermal Penetration Study
Objective: To assess the rate and extent of simulant penetration through the skin.
Methodology:
-
Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, which separates the donor and receptor chambers.[17]
-
Simulant Application: A known amount of the simulant is applied to the epidermal side of the skin in the donor chamber.
-
Receptor Fluid Sampling: The receptor fluid, which mimics the dermal capillary circulation, is sampled at various time points.
-
Quantification: The amount of simulant that has penetrated the skin and entered the receptor fluid is quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The cumulative amount of simulant penetrated over time is plotted to determine the penetration profile and flux.
Reactivity with Decontamination Agents
Objective: To evaluate the effectiveness of decontamination solutions in neutralizing the simulants.
Methodology:
-
Reaction Setup: Each simulant is mixed with a specific decontamination agent (e.g., a solution of hydrogen peroxide or a specialized decontaminant) in a controlled environment.
-
Time-Course Sampling: Aliquots of the reaction mixture are taken at different time intervals.
-
Analysis: The concentration of the remaining simulant in each aliquot is determined using an appropriate analytical method (e.g., GC-MS).
-
Data Analysis: The degradation rate of each simulant in the presence of the decontamination agent is calculated to compare their reactivity.
Conclusion
The choice of a mustard gas simulant is a critical decision in research and development. 2-Chloroethyl phenyl sulfide (CEPS) offers a less volatile alternative to CEES, with a higher boiling point and flash point, which may be advantageous for certain experimental setups. However, its reactivity and toxicological profile may differ from other simulants. This guide provides a foundational comparison to aid researchers in making an informed decision based on the specific requirements of their studies. Further head-to-head experimental comparisons are warranted to fully elucidate the relative performance of these simulants.
References
- 1. Measurement of the penetration of 56 cosmetic relevant chemicals into and through human skin using a standardized protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of MAPK/AP-1 signaling pathway in the protection of CEES-induced lung injury by antioxidant liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-CHLOROETHYL PHENYL SULFIDE | 5535-49-9 [chemicalbook.com]
- 5. Activation of MAPK/AP-1 signaling pathway in lung injury induced by 2-chloroethyl ethyl sulfide, a mustard gas analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. brieflands.com [brieflands.com]
- 12. Activation of MAPK/AP-1 signaling pathway in lung injury induced by 2-chloroethyl ethyl sulfide, a mustard gas analog. | Profiles RNS [connect.rtrn.net]
- 13. Frontiers | Detection of sulfur mustard simulants using the microwave atmospheric pressure plasma optical emission spectroscopy method [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Mustard Gas Exposure Actuates SMAD2/3 Signaling to Promote Myofibroblast Generation in the Cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An in vitro comparison of the cytotoxicity of sulphur mustard in melanoma and keratinocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4 Methods to study dermal penetration – Pesticides Research No. 124 2009 – Dermal absorption of pesticides - evaluation of variability and prevention [www2.mst.dk]
Safety Operating Guide
Prudent Disposal of Benzene, [(1-chloroethyl)thio]-: A Comprehensive Safety and Operational Guide
For Immediate Reference: Essential Safety and Disposal Protocols for Halogenated Organosulfur Compounds
The responsible management and disposal of specialty chemicals are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of Benzene, [(1-chloroethyl)thio]-, a halogenated organosulfur compound. Researchers, scientists, and drug development professionals must adhere to these protocols to mitigate risks and ensure compliance with regulatory standards.
Crucial Initial Step: Chemical Identification
Before proceeding with any disposal plan, it is imperative to confirm the precise identity of the chemical, including its CAS number. The name "Benzene, [(1-chloroethyl)thio]-" can be ambiguous and may refer to several isomers. Ascertaining the exact compound is the first and most critical step, as the specific Safety Data Sheet (SDS) will provide definitive guidance on handling and disposal. The procedures outlined below are based on general best practices for halogenated organosulfur compounds and should be supplemented with information from the specific SDS.
I. Immediate Safety Precautions
Personal protective equipment (PPE) is the first line of defense against chemical exposure. When handling Benzene, [(1-chloroethyl)thio]- or related substances, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber, Viton®).
-
Body Protection: A lab coat, apron, or coveralls made of appropriate chemical-resistant material.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.
II. Step-by-Step Disposal Protocol
Disposal of Benzene, [(1-chloroethyl)thio]- must be treated as hazardous waste management. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Collect waste containing Benzene, [(1-chloroethyl)thio]- in a dedicated, properly labeled hazardous waste container.[1][2][3]
-
This compound is a halogenated organic waste . Do not mix it with non-halogenated waste.[1][2][3][4] Keeping these waste streams separate is crucial for proper disposal and can significantly reduce disposal costs.[3][4]
-
Do not mix with other incompatible waste streams such as strong acids, bases, or oxidizers.
-
-
Waste Container Management:
-
Use only approved, leak-proof, and chemically compatible containers. Glass bottles with screw caps are generally suitable for liquid organic waste.[5]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Benzene, [(1-chloroethyl)thio]-," and any other components of the waste mixture with their approximate percentages.[3][6]
-
Keep the waste container securely closed at all times, except when adding waste.[3][6]
-
Store the waste container in a designated satellite accumulation area within the laboratory, which should be a cool, dry, and well-ventilated location away from heat sources and direct sunlight.[3][6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[6]
-
Provide the waste disposal company with the complete chemical name and any available safety information, including the SDS.
-
Follow all institutional and regulatory procedures for waste manifest and pickup.
-
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills (manageable by laboratory personnel):
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation, preferably within a chemical fume hood.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.[6]
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
If the spill poses a fire or significant inhalation hazard, activate the fire alarm to initiate a building evacuation.
-
Contact your institution's emergency response team and EHS department immediately.
-
Provide them with the location of the spill and the name of the chemical involved.
-
IV. Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and disposal of a related compound, 2-Chloroethyl phenyl sulfide (CAS: 5535-49-9), which may share similar properties. This information should be used for general guidance only and confirmed with the SDS for the specific compound being used.
| Property | Value | Source |
| Flash Point | 104 °C / 219.2 °F (closed cup) | |
| Boiling Point | 90-91 °C @ 1 mmHg | |
| Density | 1.174 g/mL at 25 °C | |
| Water Solubility | Insoluble | [6] |
| Recommended Neutralizing Agent for Thiols (for decontamination) | Bleach (Sodium Hypochlorite) solution | [7][8] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision-making process for the proper disposal of Benzene, [(1-chloroethyl)thio]-.
Caption: Disposal workflow for Benzene, [(1-chloroethyl)thio]-.
By adhering to these comprehensive procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of Benzene, [(1-chloroethyl)thio]-, thereby fostering a culture of safety and responsibility in research and development. Always prioritize consulting the specific Safety Data Sheet and your institution's EHS office for definitive guidance.
References
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chemistry.ucla.edu [chemistry.ucla.edu]
Essential Safety and Logistical Information for Handling Benzene, [(1-chloroethyl)thio]-
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Benzene, [(1-chloroethyl)thio]-. The information herein is compiled to ensure the safety of laboratory personnel and to promote best practices in chemical management.
I. Understanding the Hazards
Due to the absence of a specific Safety Data Sheet (SDS) for Benzene, [(1-chloroethyl)thio]- (CAS No. 13557-24-9), this guidance is based on the known hazards of its constituent functional groups: the benzene ring, the thioether group, and the chloroethyl group. Benzene is a known carcinogen and is flammable.[1] Organosulfur compounds can have strong, unpleasant odors and varying levels of toxicity. Halogenated hydrocarbons, such as those with a chloroethyl group, can be toxic and may have environmental hazards.
Anticipated Hazards:
-
Carcinogenicity: Due to the presence of the benzene ring.[1]
-
Flammability: Benzene is a flammable liquid.[1]
-
Toxicity: May be harmful if inhaled, swallowed, or in contact with skin.
-
Irritation: Potential for skin, eye, and respiratory tract irritation.
-
Environmental Hazard: Potential for harm to aquatic life.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Benzene, [(1-chloroethyl)thio]-. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Handling/Weighing | Chemical splash goggles, lab coat, nitrile or neoprene gloves (double-gloving recommended), and a properly fitted fume hood. |
| Solutions/Reactions | Chemical splash goggles, face shield, chemically resistant apron or lab coat, and nitrile or neoprene gloves (double-gloving recommended) within a fume hood. |
| Spill Cleanup | Air-purifying respirator with organic vapor cartridges, chemically resistant suit or coveralls, heavy-duty nitrile or neoprene gloves, and chemical splash goggles. |
III. Operational Plan: Step-by-Step Handling Procedure
A. Preparation and Handling in a Controlled Environment:
-
Designated Area: All work with Benzene, [(1-chloroethyl)thio]- must be conducted in a designated area within a certified chemical fume hood.
-
Pre-use Inspection: Before starting any work, inspect the fume hood to ensure it is functioning correctly. Check the certification sticker for the last inspection date.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood before handling the chemical.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols. Use a syringe or a pipette with a bulb for liquid transfers.
-
Reaction Setup: If setting up a reaction, ensure all glassware is properly clamped and that the setup is stable.
B. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spill: For small spills within the fume hood, use an absorbent material (e.g., vermiculite, sand) to contain the spill. For larger spills, or any spill outside of a fume hood, evacuate the area and contact the institution's emergency response team.
IV. Disposal Plan
A. Waste Segregation and Collection:
-
Waste Containers: All waste contaminated with Benzene, [(1-chloroethyl)thio]- must be collected in a dedicated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Benzene, [(1-chloroethyl)thio]-," and the associated hazards (e.g., Flammable, Toxic, Carcinogen).
-
Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
B. Disposal Procedure:
-
Contact EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow Regulations: All disposal must be in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[2]
V. Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of Benzene, [(1-chloroethyl)thio]-.
Caption: Logical workflow for handling Benzene, [(1-chloroethyl)thio]-.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
